EHT 5372
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5OS/c1-25-15(20)17-24-12-5-4-11-13(14(12)26-17)16(22-7-21-11)23-10-3-2-8(18)6-9(10)19/h2-7,20H,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGKPYRFWJINEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=NC2=C(S1)C3=C(C=C2)N=CN=C3NC4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EHT 5372: A Deep Dive into its Mechanism of Action as a DYRK1A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
EHT 5372 has emerged as a significant subject of investigation in the field of neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its potent and selective inhibition of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). The following sections detail its biochemical activity, its impact on key pathological markers of Alzheimer's disease, and the experimental frameworks used to elucidate these properties.
Core Mechanism: Potent and Selective Inhibition of DYRK1A
This compound is a small molecule inhibitor that targets DYRK1A, a serine/threonine kinase implicated in the pathophysiology of Alzheimer's disease. The gene for DYRK1A is located on chromosome 21, within the Down syndrome critical region, and is overexpressed in individuals with Down syndrome, who invariably develop early-onset Alzheimer's disease.[1] In sporadic Alzheimer's disease, DYRK1A is found associated with neurofibrillary tangles, one of the hallmark pathological lesions of the disease.[1]
The primary mechanism of action of this compound is its direct inhibition of the catalytic activity of DYRK1A. By binding to the kinase, this compound prevents the phosphorylation of downstream substrates, thereby modulating signaling pathways involved in both tau and amyloid pathology.[1][2]
Quantitative Analysis of Kinase Inhibition
The potency and selectivity of this compound have been characterized through extensive in vitro kinase assays. The compound exhibits sub-nanomolar potency against DYRK1A and maintains a high degree of selectivity over a large panel of other kinases.[1][2]
| Kinase Target | IC50 (nM) |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| DYRK2 | 10.8 |
| DYRK3 | 93.2 |
| CLK1 | 22.8 |
| CLK2 | 88.8 |
| CLK4 | 59.0 |
| GSK-3α | 7.44 |
| GSK-3β | 221 |
| Data compiled from MedChemExpress.[3] |
Impact on Alzheimer's Disease Pathophysiology
The inhibition of DYRK1A by this compound has been shown to directly affect the two central pathological cascades in Alzheimer's disease: the hyperphosphorylation of Tau protein and the production of amyloid-beta (Aβ) peptides.
Attenuation of Tau Hyperphosphorylation
DYRK1A is known to phosphorylate Tau protein at several sites that are also hyperphosphorylated in Alzheimer's disease.[1][4] this compound has been demonstrated to inhibit this process in both biochemical and cellular models. In cellular assays, treatment with this compound leads to a dose-dependent reduction in the levels of phosphorylated Tau (pS396-Tau), with an IC50 of 1.7 µM, while exhibiting low cellular toxicity.[3]
Reduction of Amyloid-Beta Production
Beyond its effects on Tau, this compound also modulates the processing of the amyloid precursor protein (APP). DYRK1A can phosphorylate APP, which influences its cleavage and the subsequent generation of Aβ peptides.[1] By inhibiting DYRK1A, this compound reduces the production of Aβ in a dose-dependent manner, with a reported IC50 of 1.06 µM.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in inhibiting key Alzheimer's disease pathologies.
Caption: Experimental workflow for evaluating the efficacy and mechanism of this compound.
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on a combination of biochemical and cell-based assays. Below are generalized protocols based on standard methodologies in the field.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against a panel of kinases.
-
Methodology:
-
Recombinant human kinases are incubated with a specific substrate and ATP (often radiolabeled [γ-³²P]ATP).
-
This compound is added at a range of concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or by using phosphospecific antibodies in an ELISA format.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Assays for Tau Phosphorylation and Aβ Production
-
Objective: To assess the effect of this compound on Tau phosphorylation and Aβ production in a cellular context.
-
Methodology:
-
Cell Culture and Transfection: A human cell line, such as HEK293, is transiently co-transfected with expression vectors for human Tau and human DYRK1A to create a model of DYRK1A-induced Tau hyperphosphorylation.[4] For Aβ production assays, cells overexpressing human APP are used.
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound (e.g., 0.1-10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[3]
-
Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration in the lysates is determined using a standard method like the BCA assay.
-
ELISA for Phospho-Tau and Aβ: The levels of specific phosphorylated Tau species (e.g., pS396-Tau) and secreted Aβ (Aβ40 and Aβ42) in the cell lysates and culture medium, respectively, are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).
-
Cell Viability Assay: To rule out cytotoxic effects, a cell viability assay (e.g., MTT or CellTiter-Glo) is performed in parallel on cells treated with the same concentrations of this compound.
-
Conclusion
This compound represents a potent and selective inhibitor of DYRK1A with a clear mechanism of action relevant to the core pathologies of Alzheimer's disease. Its ability to concurrently reduce Tau hyperphosphorylation and Aβ production in preclinical models underscores its potential as a disease-modifying therapeutic agent. Further in vivo investigations are warranted to fully elucidate its therapeutic efficacy.[1]
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|EHT5372 [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
EHT 5372: A Potent and Selective DYRK1A Inhibitor for Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target in the field of neurodegenerative diseases, particularly Alzheimer's disease (AD) and other tauopathies. Its role in the hyperphosphorylation of Tau protein and the processing of amyloid precursor protein (APP) positions it as a key driver of pathology. EHT 5372 is a novel, highly potent, and selective small molecule inhibitor of DYRK1A. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy and selectivity, detailed experimental protocols for its characterization, and visualization of the relevant signaling pathways.
Introduction to DYRK1A and its Role in Neurodegeneration
DYRK1A is a serine/threonine kinase that is involved in a multitude of cellular processes, including neuronal development, cell cycle regulation, and signal transduction.[1][2] In the context of neurodegenerative diseases, overexpression or hyperactivity of DYRK1A has been strongly implicated in the pathogenesis of Alzheimer's disease and Down syndrome.[3][4]
DYRK1A contributes to neurodegeneration through two primary mechanisms:
-
Tau Hyperphosphorylation: DYRK1A directly phosphorylates Tau protein at several sites, which primes it for further phosphorylation by other kinases like GSK-3β.[3][5] This hyperphosphorylation leads to the detachment of Tau from microtubules, causing microtubule instability and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[3][6]
-
Amyloid-β Production: DYRK1A phosphorylates amyloid precursor protein (APP) at Thr668, which promotes its amyloidogenic cleavage by β- and γ-secretases.[3][5] This results in an increased production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42, which form the amyloid plaques also characteristic of Alzheimer's disease.[3]
Given its central role in both Tau and amyloid pathologies, the inhibition of DYRK1A presents a promising therapeutic strategy for modifying the course of Alzheimer's disease and other related neurodegenerative disorders.[7][8]
This compound: A Potent and Selective DYRK1A Inhibitor
This compound, with the chemical name methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate, is a novel and highly potent inhibitor of DYRK1A.[7][9] In vitro studies have demonstrated its ability to effectively reduce DYRK1A-mediated Tau phosphorylation and Aβ production.[7][10]
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference |
| DYRK1A | 0.22 | [7][11] |
| DYRK1B | 0.28 | [11] |
| DYRK2 | 10.8 | [11] |
| DYRK3 | 93.2 | [11] |
Table 2: Selectivity Profile of this compound against Other Kinases
| Kinase Family | Kinase | IC50 (nM) | Selectivity over DYRK1A (fold) | Reference |
| CLK | CLK1 | 22.8 | ~104 | [11][12] |
| CLK2 | 88.8 | ~404 | [11][12] | |
| CLK4 | 59.0 | ~268 | [11] | |
| GSK-3 | GSK-3α | 7.44 | ~34 | [11] |
| GSK-3β | 221 | ~1005 | [11][12] |
Table 3: Cellular Activity of this compound
| Assay | Cell Line | IC50 (µM) | Reference |
| Inhibition of pS396-Tau levels | HEK293 | 1.7 | [11][13] |
| Reduction of Aβ production | HEK293-APP | 1.06 | [10][11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving DYRK1A and the general workflows for the experimental protocols described in the subsequent section.
Caption: DYRK1A signaling in neurodegeneration.
Caption: General experimental workflow.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as a DYRK1A inhibitor.
In Vitro DYRK1A Kinase Activity Assay
This protocol describes a common method for measuring the direct inhibitory effect of this compound on DYRK1A kinase activity.
Materials:
-
Recombinant full-length human DYRK1A enzyme
-
DYRKtide peptide substrate (RRRFRPASPLRGPPK)[4]
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction Mixture: Prepare a master mix containing the DYRK1A enzyme and DYRKtide substrate in Kinase Assay Buffer.
-
Assay Plate Setup: Add the diluted this compound or control (DMSO vehicle) to the wells of a 384-well plate.
-
Initiate Reaction: Add the kinase reaction mixture to each well.
-
Start Phosphorylation: Add ATP to each well to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km for DYRK1A.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Tau Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the effect of this compound on Tau phosphorylation in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding human Tau and DYRK1A
-
Cell culture medium and reagents
-
Transfection reagent
-
This compound
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)[14]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells and co-transfect with plasmids for human Tau and DYRK1A.
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[8]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Tau signal to the total Tau signal and the loading control.
Cellular Amyloid-β (Aβ) Production Assay (ELISA)
This protocol details the measurement of Aβ40 and Aβ42 levels in the supernatant of cells treated with this compound.
Materials:
-
HEK293 cells stably expressing human APP (HEK293-APP)
-
Cell culture medium and reagents
-
This compound
-
Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate HEK293-APP cells and allow them to adhere. Treat the cells with different concentrations of this compound or vehicle control for a defined period (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted Aβ peptides. Centrifuge to remove any cell debris.
-
ELISA Protocol:
-
Perform the ELISA for Aβ40 and Aβ42 according to the manufacturer's instructions.[3] A general procedure is as follows:
-
Add standards and collected supernatant samples to the antibody-coated microplate wells.
-
Incubate to allow Aβ to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody that binds to a different epitope on Aβ.
-
Wash the wells.
-
Add an enzyme-conjugated secondary antibody or streptavidin-HRP.
-
Wash the wells.
-
Add a substrate solution (e.g., TMB) and incubate to develop color.[3]
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the Aβ standards.
-
Calculate the concentrations of Aβ40 and Aβ42 in the cell supernatants based on the standard curve.
-
Analyze the dose-dependent effect of this compound on Aβ production.
-
Conclusion
This compound is a powerful research tool for investigating the role of DYRK1A in neurodegenerative diseases. Its high potency and selectivity make it a valuable pharmacological agent for dissecting the molecular mechanisms underlying Tau and amyloid pathologies. The experimental protocols provided in this guide offer a framework for the in vitro and cellular characterization of this compound and other potential DYRK1A inhibitors. Further in vivo studies are warranted to explore the therapeutic potential of this compound class for the treatment of Alzheimer's disease and other tauopathies.[7]
References
- 1. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-Tau (Ser199) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. intimakmur.co.id [intimakmur.co.id]
- 4. DYRK1A Kinase Enzyme System [promega.jp]
- 5. abbkine.com [abbkine.com]
- 6. High specificity of widely used phospho-tau antibodies validated using a quantitative whole-cell based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 10. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
- 12. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
EHT 5372: A Technical Guide on its Role in Alzheimer's Disease Pathology
For Researchers, Scientists, and Drug Development Professionals
Abstract
EHT 5372 is a potent and highly selective small molecule inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its demonstrated effects on the core pathologies of Alzheimer's disease (AD), namely amyloid-beta (Aβ) and tau protein abnormalities. The information presented herein is compiled from preclinical in vitro studies and is intended to inform researchers and drug development professionals on the therapeutic potential of targeting DYRK1A with this compound. While preclinical data are promising, no in vivo studies on neuroinflammation and synaptic plasticity, nor any clinical trials, have been identified in the public domain for this compound.
Introduction: The Role of DYRK1A in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[3] The DYRK1A kinase has emerged as a critical therapeutic target in AD due to its role in phosphorylating both amyloid precursor protein (APP) and tau, thereby contributing to the development of both hallmark pathologies.[1][4] Overexpression of DYRK1A, as seen in Down syndrome (Trisomy 21), is associated with an increased incidence of early-onset Alzheimer's disease, further implicating this kinase in AD pathogenesis.[1] this compound has been developed as a specific inhibitor of DYRK1A, offering a targeted approach to mitigate the downstream pathological consequences of its overactivity.
This compound: Mechanism of Action
This compound is a novel, highly potent, and selective inhibitor of DYRK1A.[1][2] Its primary mechanism of action is the direct inhibition of the catalytic activity of DYRK1A, which in turn modulates the phosphorylation state of key substrates involved in Alzheimer's disease pathology.
Inhibition of Tau Phosphorylation
DYRK1A directly phosphorylates tau protein at several residues that are also hyperphosphorylated in the neurofibrillary tangles found in AD brains.[1] By inhibiting DYRK1A, this compound reduces the phosphorylation of tau at these pathological sites. This has been demonstrated to prevent the formation of paired helical filaments, the building blocks of NFTs.
Modulation of Amyloid-Beta Production
DYRK1A is also known to phosphorylate the amyloid precursor protein (APP). This phosphorylation can influence the processing of APP by secretase enzymes, leading to an increased production of the amyloid-beta 40 and 42 peptides, which are the primary components of amyloid plaques. This compound, by inhibiting DYRK1A, has been shown to normalize the production of Aβ.[1]
Quantitative Data
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| DYRK2 | 10.8 |
| DYRK3 | 93.2 |
| CLK1 | 22.8 |
| CLK2 | 88.8 |
| CLK4 | 59.0 |
| GSK-3α | 7.44 |
| GSK-3β | 221 |
Data sourced from MedChemExpress and Coutadeur et al. (2015)[5]
Table 2: In Vitro Cellular Activity of this compound
| Activity | Cell Line | IC50 (µM) |
| Reduction of pS396-Tau Levels | HEK293 | 1.7 |
| Reduction of Aβ Production | HEK293-APP | 1.06 |
Data sourced from MedChemExpress and Coutadeur et al. (2015)[5]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Alzheimer's Disease
Caption: Mechanism of action of this compound in Alzheimer's disease pathology.
Experimental Workflow for Assessing Tau Phosphorylation
Caption: Workflow for in vitro assessment of this compound on Tau phosphorylation.
Experimental Workflow for Assessing Aβ Production
Caption: Workflow for in vitro assessment of this compound on Aβ production.
Experimental Protocols
Detailed experimental protocols for the key experiments cited are not fully available in the public domain. The following are generalized methodologies based on the available information.
In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity of this compound against a panel of kinases.
-
Methodology: A radiometric kinase assay (e.g., HotSpot) is typically used. Recombinant kinase is incubated with a specific substrate (e.g., DYRKtide for DYRK1A) and radiolabeled ATP (e.g., ³³P-ATP) in the presence of varying concentrations of this compound. The incorporation of the radiolabel into the substrate is measured to determine the kinase activity. The IC50 value is calculated from the dose-response curve.
Cellular Tau Phosphorylation Assay
-
Objective: To assess the effect of this compound on DYRK1A-induced Tau phosphorylation in a cellular context.
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Methodology:
-
HEK293 cells are transiently co-transfected with expression vectors for human Tau and DYRK1A.
-
24 hours post-transfection, cells are treated with a range of concentrations of this compound for an additional 24 hours.
-
Cells are lysed, and the lysates are analyzed for phosphorylated and total Tau levels.
-
Analysis:
-
ELISA: A sandwich ELISA specific for Tau phosphorylated at Serine 396 (pS396) is used for quantitative analysis.
-
Western Blot: Lysates are separated by SDS-PAGE and immunoblotted with various antibodies against total Tau and specific phospho-Tau epitopes (e.g., AT8 for pS202/pT205, pT212, pS396).
-
-
Cellular Aβ Production Assay
-
Objective: To determine the effect of this compound on the production of amyloid-beta peptides.
-
Cell Line: HEK293 cells stably overexpressing human APP (HEK293-APP).
-
Methodology:
-
HEK293-APP cells are cultured to a specified confluency.
-
Cells are treated with varying concentrations of this compound.
-
After a defined incubation period, the conditioned cell culture medium is collected.
-
Analysis: The levels of Aβ40 and Aβ42 in the conditioned medium are quantified using specific sandwich ELISAs.
-
Discussion and Future Directions
The preclinical data for this compound strongly support its potential as a disease-modifying therapy for Alzheimer's disease by targeting a key kinase involved in both amyloid and tau pathologies. Its high potency and selectivity for DYRK1A are promising attributes for a therapeutic candidate.
However, several critical areas require further investigation:
-
In Vivo Efficacy: Studies in animal models of Alzheimer's disease are necessary to confirm the efficacy of this compound in reducing Aβ and tau pathology and improving cognitive function in a complex biological system.
-
Neuroinflammation and Synaptic Plasticity: The direct effects of this compound on neuroinflammatory processes and synaptic plasticity, which are also crucial aspects of AD pathology, have not been reported. Investigating these effects would provide a more complete understanding of its therapeutic potential.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicology studies are required to assess the drug-like properties of this compound, including its ability to cross the blood-brain barrier and its safety profile.
-
Clinical Development: To date, no clinical trials for this compound have been registered. The progression of this compound into clinical development will be a key milestone.
Conclusion
This compound is a potent and selective DYRK1A inhibitor with demonstrated efficacy in reducing the key pathological hallmarks of Alzheimer's disease in vitro. Its dual action on both tau and amyloid pathways makes it a compelling candidate for further development. Future in vivo studies and, ultimately, clinical trials are needed to fully evaluate its therapeutic potential for patients with Alzheimer's disease.
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|EHT5372 [dcchemicals.com]
- 3. Synaptic Plasticity, Dementia and Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dyrk1 inhibition improves Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
EHT 5372: A Potent Inhibitor of DYRK1A-Mediated Tau Phosphorylation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of EHT 5372 on Tau phosphorylation. This compound is a highly potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease and other tauopathies.[1][2] This document details the mechanism of action of this compound, presents its quantitative effects on Tau phosphorylation, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target, DYRK1A
This compound, chemically known as methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate, has emerged as a significant research compound due to its potent and selective inhibition of DYRK1A.[1][2] DYRK1A is a protein kinase that plays a crucial role in neuronal development and function.[3][4] However, its overactivity is linked to the pathological hyperphosphorylation of Tau protein.[3] DYRK1A phosphorylates Tau at several residues, which "primes" it for subsequent phosphorylation by other kinases like GSK-3β, leading to the formation of neurofibrillary tangles (NFTs), a core pathology in Alzheimer's disease.[4][5] this compound's ability to selectively inhibit DYRK1A makes it a valuable tool for studying Tau pathology and a potential therapeutic candidate for tauopathies.[1][2]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound against DYRK Family and Other Kinases
| Kinase | IC50 (nM) |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| DYRK2 | 10.8 |
| DYRK3 | 93.2 |
| CLK1 | 22.8 |
| CLK2 | 88.8 |
| CLK4 | 59.0 |
| GSK-3α | 7.44 |
| GSK-3β | 221 |
Data sourced from MedChemExpress and Coutadeur et al., 2015.[2][6]
Table 2: Effect of this compound on Tau Phosphorylation in Cellular Assays
| Phosphorylation Site | Assay Type | This compound Concentration | Inhibition |
| pS396-Tau | HEK293 cells (DYRK1A/Tau co-transfected) | 1.7 µM (IC50) | 50% |
| pS396-Tau | HEK293 cells (DYRK1A/Tau co-transfected) | Dose-dependent | Yes |
| T231 | HEK293 cells (DYRK1A/Tau co-transfected) | Dose-dependent | Yes |
| AT8 (S202/T205) | HEK293 cells (DYRK1A/Tau co-transfected) | Dose-dependent | Yes |
| T212 | HEK293 cells (DYRK1A/Tau co-transfected) | Dose-dependent | Yes |
Data represents a summary of findings from Coutadeur et al., 2015 and MedChemExpress.[6][7]
Signaling Pathway of DYRK1A-Mediated Tau Phosphorylation
This compound acts by inhibiting DYRK1A, which is a critical kinase in the pathway leading to Tau hyperphosphorylation. Amyloid-beta (Aβ) peptides, another hallmark of Alzheimer's disease, can stimulate DYRK1A activity, thus linking the two major pathologies. The following diagram illustrates this signaling cascade.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. [PDF] An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
EHT 5372: A Novel DYRK1A Inhibitor and its Impact on Amyloid Beta Production
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of EHT 5372, a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and its subsequent impact on the production of amyloid beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.
Introduction: The Role of DYRK1A in Alzheimer's Disease Pathogenesis
Alzheimer's disease (AD) is characterized by the accumulation of amyloid plaques, primarily composed of Aβ peptides, and neurofibrillary tangles, which are formed from hyperphosphorylated tau protein.[1] The generation of Aβ is a critical step in the amyloid cascade hypothesis of AD.[2] The amyloid precursor protein (APP) is sequentially cleaved by β-secretase (BACE1) and γ-secretase to produce Aβ.[2][3][4] An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ.[5][6][7]
The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target in AD.[8][9] Located on chromosome 21, its overexpression is linked to the early-onset AD observed in individuals with Down syndrome.[8][10] DYRK1A phosphorylates several key proteins involved in AD pathology, including APP and tau.[1][8][9] The phosphorylation of APP by DYRK1A has been shown to enhance its processing through the amyloidogenic pathway, leading to increased Aβ production.[1][10]
This compound: A Potent and Selective DYRK1A Inhibitor
This compound is a novel small molecule inhibitor of DYRK1A, demonstrating high potency and selectivity.[8][9][11] Its systematic name is methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate.[12]
Quantitative Data on this compound Activity
The inhibitory activity and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Target Kinase | IC50 (nM) [11] |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| DYRK2 | 10.8 |
| DYRK3 | 93.2 |
| CLK1 | 22.8 |
| CLK2 | 88.8 |
| CLK4 | 59.0 |
| GSK-3α | 7.44 |
| GSK-3β | 221 |
| Cellular Activity | IC50 (µM) [11] |
| Reduction of Aβ production | 1.06 |
| Reduction of pS396-Tau levels | 1.7 |
Impact of this compound on Amyloid Beta Production
This compound has been shown to effectively reduce the production of Aβ in cellular models.[1][9][11] The primary mechanism is through the inhibition of DYRK1A-mediated phosphorylation of APP.
Signaling Pathway of this compound in Reducing Aβ Production
The following diagram illustrates the proposed signaling pathway through which this compound reduces amyloid beta production.
Caption: Mechanism of this compound in reducing Aβ production.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to evaluate the effect of this compound on Aβ production, based on published research.[9]
Cell Culture and Treatment
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing Amyloid Precursor Protein (HEK293-APP) were utilized.[1][9]
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
-
This compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For dose-response experiments, HEK293-APP cells were treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[11]
Measurement of Amyloid Beta Levels
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) specific for Aβ40 was used to quantify the levels of secreted Aβ in the cell culture supernatant.[9]
-
Procedure:
-
After treatment with this compound, the cell culture medium was collected.
-
The collected medium was centrifuged to remove cellular debris.
-
The supernatant was then analyzed using a commercially available Aβ40 ELISA kit, following the manufacturer's instructions.
-
Absorbance was read on a microplate reader, and Aβ40 concentrations were determined by comparison to a standard curve.
-
DYRK1A Knockdown using siRNA
-
Objective: To confirm that the effect of this compound on Aβ production is mediated through DYRK1A inhibition.
-
Method: Small interfering RNA (siRNA) targeting DYRK1A was used to downregulate its expression.
-
Procedure:
-
HEK293-APP cells were transfected with either a specific DYRK1A siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Following transfection, cells were incubated for a period to allow for protein knockdown (e.g., 48-72 hours).
-
The levels of DYRK1A protein were assessed by Western blotting to confirm successful knockdown.
-
The amount of secreted Aβ40 in the culture medium was measured by ELISA as described above.
-
Western Blotting for DYRK1A
-
Objective: To visualize the levels of DYRK1A protein following siRNA treatment.
-
Procedure:
-
Cells were lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for DYRK1A.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody was used for detection.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's effect on Aβ.
Conclusion
This compound demonstrates a clear and potent effect on the reduction of amyloid beta production in cellular models of Alzheimer's disease. Its mechanism of action, through the selective inhibition of DYRK1A, prevents the hyperphosphorylation of APP and its subsequent amyloidogenic processing. The quantitative data and experimental evidence strongly support the potential of this compound as a disease-modifying therapeutic agent for Alzheimer's disease and other tauopathies. Further in vivo investigations are warranted to fully elucidate its therapeutic efficacy.[8][9]
References
- 1. Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Amyloid precursor protein (APP) and amyloid β (Aβ) interact with cell adhesion molecules: Implications in Alzheimer’s disease and normal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic effects of a novel synthetic α-secretase [frontiersin.org]
- 6. α-secretase in Alzheimer's disease: molecular identity, regulation and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A closer look at alpha-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound|EHT5372 [dcchemicals.com]
the chemical structure and properties of EHT 5372
An In-depth Technical Guide to EHT 5372
Introduction
This compound is a novel, highly potent, and selective small molecule inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family, with exceptional potency for DYRK1A.[1][2][3] The DYRK1A gene is located on chromosome 21 and is implicated in the pathophysiology of neurodegenerative conditions, particularly the early-onset Alzheimer's disease (AD) observed in individuals with Down Syndrome.[2][4] DYRK1A phosphorylates key proteins involved in AD, including Tau and Amyloid Precursor Protein (APP).[1][2] By inhibiting DYRK1A, this compound presents a promising therapeutic strategy to modify the course of both Tau and amyloid pathologies.[2][3] This document provides a comprehensive technical overview of the chemical structure, properties, and mechanism of action of this compound.
Chemical Structure and Properties
This compound is chemically identified as methyl 9-((2,4-dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate.[2][5][] Its structure is characterized by a thiazoloquinazoline core.
| Property | Value | Source |
| IUPAC Name | methyl 9-[(2,4-dichlorophenyl)amino][1][5]thiazolo[5,4-f]quinazoline-2-carboximidate | [] |
| CAS Number | 1425945-63-6 | [7][8] |
| Molecular Formula | C₁₇H₁₁Cl₂N₅OS | [][7] |
| Molecular Weight | 404.27 g/mol | [] |
| SMILES | N=C(OC)c1nc2cc3c(c(nc3)n1)c(c2)N/c4ccc(Cl)cc4Cl | [5] |
| Appearance | Solid Powder | [] |
| Solubility | Soluble in DMSO | [9] |
Pharmacological Properties and Quantitative Data
This compound is a potent inhibitor of DYRK1A and DYRK1B and exhibits high selectivity over a panel of 339 other kinases.[2][] Its inhibitory activity has been quantified through various biochemical and cellular assays.
Biochemical Kinase Inhibition
The inhibitory potency of this compound was determined against a panel of recombinant kinases. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Target Kinase | IC₅₀ (nM) | Source(s) |
| DYRK1A | 0.22 | [1][2][10] |
| DYRK1B | 0.28 | [1][10][11] |
| DYRK2 | 10.8 | [1][10][11] |
| DYRK3 | 93.2 | [1][10][11] |
| GSK-3α | 7.44 | [1][10][11] |
| CLK1 | 22.8 | [1][10][11] |
| CLK2 | 88.8 | [1][10][11] |
| CLK4 | 59.0* | [1][10] |
| GSK-3β | 221 | [1][10][11] |
| Note: One source indicates no inhibition of CLK4.[11] |
Cellular Activity
In cellular models, this compound effectively reduces the pathological hallmarks of Alzheimer's disease.
| Cellular Effect | Cell Line | IC₅₀ (µM) | Source |
| Reduction of pS396-Tau Levels | SH-SY5Y-Tau441 | 1.7 | [1][10] |
| Reduction of Aβ Production | HEK293-APP | 1.06 | [1][10] |
Mechanism of Action and Signaling Pathway
DYRK1A plays a central role in the molecular pathogenesis of Alzheimer's disease by directly phosphorylating Tau protein and influencing the processing of Amyloid Precursor Protein (APP).[1][2] Overexpression or hyperactivity of DYRK1A leads to hyperphosphorylation of Tau, which promotes its dissociation from microtubules and aggregation into neurofibrillary tangles (NFTs).[12][13] Additionally, DYRK1A phosphorylates APP, which facilitates its amyloidogenic cleavage by secretase enzymes, thereby increasing the production of neurotoxic Amyloid-β (Aβ) peptides.[1][2]
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of DYRK1A. This inhibition prevents the downstream phosphorylation of Tau and APP, thus simultaneously addressing both major pathological pathways of Alzheimer's disease.[2][3]
Caption: Mechanism of action of this compound in Alzheimer's disease pathology.
Experimental Protocols
The following sections describe the general methodologies used to characterize the activity of this compound, based on standard biochemical and cellular assays.[14]
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on DYRK1A kinase activity.
Objective: To determine the IC₅₀ value of this compound against recombinant DYRK1A.
Methodology:
-
Reagents: Recombinant human DYRK1A, a suitable peptide substrate (e.g., DYRKtide), ATP (adenosine triphosphate), this compound (in various concentrations), kinase reaction buffer (containing MgCl₂), and a detection reagent.[15]
-
Procedure: a. Recombinant DYRK1A enzyme is incubated in a kinase reaction buffer with the peptide substrate. b. This compound, serially diluted to a range of concentrations, is added to the reaction wells. c. The kinase reaction is initiated by the addition of ATP.[16] The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).[15] d. The reaction is terminated. e. The amount of phosphorylated substrate is quantified. This is often achieved using methods like radioactive phosphate ([γ-³²P]ATP) incorporation followed by scintillation counting, or non-radioactive methods such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[17][18]
-
Data Analysis: The percentage of kinase inhibition relative to a no-inhibitor control is plotted against the logarithm of this compound concentration. The IC₅₀ value is calculated using a non-linear regression curve fit.
Caption: General workflow for an in vitro biochemical kinase inhibition assay.
Cellular Tau Phosphorylation Assay
This assay measures the ability of this compound to inhibit Tau phosphorylation within a cellular context.
Objective: To determine the IC₅₀ of this compound for the reduction of phosphorylation at a specific Tau site (e.g., Ser396) in cells.
Methodology:
-
Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) engineered to overexpress human Tau (e.g., SH-SY5Y-Tau441).[14]
-
Procedure: a. Cells are cultured in multi-well plates to a suitable confluency. b. The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). c. Cells are incubated with the compound for a defined period (e.g., 24 hours).[10] d. Following incubation, cells are washed and lysed to release cellular proteins. e. The concentration of total protein in the lysates is determined (e.g., using a BCA assay) for normalization. f. The levels of phosphorylated Tau (e.g., pS396) and total Tau are quantified using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) or Western Blotting with specific antibodies.[14]
-
Data Analysis: The ratio of phosphorylated Tau to total Tau is calculated for each concentration of this compound. The results are normalized to the vehicle control, and the IC₅₀ is determined by plotting the percentage of inhibition against the log of the compound concentration. A parallel cell viability assay (e.g., MTT) is often run to ensure the observed effects are not due to cytotoxicity.[10]
Cellular Amyloid-β (Aβ) Production Assay
This assay assesses the impact of this compound on the production and secretion of Aβ peptides.
Objective: To determine the IC₅₀ of this compound for the reduction of Aβ production in a cellular model.
Methodology:
-
Cell Line: A cell line that robustly produces Aβ, typically by overexpressing human APP (e.g., HEK293-APP).[14][19]
-
Procedure: a. Cells are plated in multi-well plates. b. Cells are treated with serially diluted this compound for a set duration (e.g., 24 hours).[14] c. After the treatment period, the cell culture medium (conditioned medium) is collected. d. The concentration of secreted Aβ peptides (specifically Aβ₄₀ and/or Aβ₄₂) in the conditioned medium is measured using a highly sensitive and specific ELISA kit.[9][19] e. Cells are lysed to measure total protein content for normalization or to assess cell viability.
-
Data Analysis: The amount of Aβ is normalized to the vehicle-treated control. The percentage of reduction in Aβ production is plotted against the logarithm of this compound concentration to calculate the IC₅₀ value.
Caption: Generalized workflow for cellular assays (Tau phosphorylation and Aβ production).
References
- 1. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 3. This compound|EHT5372 [dcchemicals.com]
- 4. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. world-wide.org [world-wide.org]
- 8. This compound|1425945-63-6|COA [dcchemicals.com]
- 9. APP and DYRK1A regulate axonal and synaptic vesicle protein networks and mediate Alzheimer’s pathology in trisomy 21 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. innoprot.com [innoprot.com]
- 14. researchgate.net [researchgate.net]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro kinase assay [protocols.io]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. A Cellular Model of Amyloid Precursor Protein Processing and Amyloid-β Peptide Production - PMC [pmc.ncbi.nlm.nih.gov]
EHT 5372 and its Interaction with GSK-3β: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the investigational compound EHT 5372, focusing on its interaction with Glycogen Synthase Kinase-3β (GSK-3β). This compound is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] While DYRK1A is its primary target, this compound also exhibits inhibitory activity against GSK-3β, albeit at a lower potency. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. The information presented is intended to support researchers and professionals in the fields of neurodegenerative disease and drug development in understanding the therapeutic potential and mechanistic intricacies of this compound.
Introduction to this compound and GSK-3β
This compound, chemically identified as methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate, is a small molecule inhibitor primarily targeting DYRK1A, a serine/threonine kinase implicated in the pathology of neurodegenerative diseases, particularly Alzheimer's disease.[1][2] DYRK1A is known to phosphorylate key proteins involved in neuronal function and dysfunction, including the Tau protein and the Amyloid Precursor Protein (APP).[1][3]
Glycogen Synthase Kinase-3β (GSK-3β) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[4][5][6] In the context of neurodegenerative diseases, dysregulation of GSK-3β activity is a key pathological feature.[4][5][7] GSK-3β is a major kinase responsible for the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease leading to the formation of neurofibrillary tangles (NFTs).[8] Furthermore, GSK-3β activity has been linked to the production of amyloid-beta (Aβ) peptides, the primary component of senile plaques.[7][9]
The interplay between DYRK1A and GSK-3β is of significant interest. Research has shown that DYRK1A can directly interact with and phosphorylate GSK3β at threonine 356, leading to the inhibition of GSK3β activity.[10][11] This indirect regulatory mechanism, coupled with the direct, albeit less potent, inhibition of GSK-3β by this compound, positions this compound as a multi-faceted agent for potentially modulating pathological pathways in neurodegenerative disorders.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound against DYRK1A and GSK-3β has been quantified through various in vitro kinase assays. The following tables summarize the key IC50 values, providing a comparative view of the compound's potency and selectivity.
Table 1: Inhibitory Activity (IC50) of this compound against DYRK Family Kinases and GSK-3 Isoforms
| Kinase Target | IC50 (nM) |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| DYRK2 | 10.8 |
| DYRK3 | 93.2 |
| GSK-3α | 7.44 |
| GSK-3β | 221 |
Data sourced from MedChemExpress product datasheet.[12]
Table 2: Cellular Activity of this compound
| Cellular Effect | Cell Line | IC50 (µM) |
| Reduction of pS396-Tau levels | HEK293 cells co-transfected with DYRK1A and Tau | 1.7 |
| Reduction of Aβ production | HEK293 Aβ overexpressing cells | 1.06 |
Data sourced from MedChemExpress product datasheet and related research.[12][13]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways involving this compound, DYRK1A, and GSK-3β, as well as a logical workflow for a typical kinase inhibition assay.
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|EHT5372 [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease [apb.tbzmed.ac.ir]
- 6. Novel Modality of GSK-3 Inhibition For Treating Neurodegeneration [jneurology.com]
- 7. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faieafrikanart.com [faieafrikanart.com]
- 9. Down-regulation of amyloid-β through AMPK activation by inhibitors of GSK-3β in SH-SY5Y and SH-SY5Y-AβPP695 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation and inactivation of glycogen synthase kinase 3β (GSK3β) by dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
EHT 5372: A Technical Overview of Preliminary Efficacy Studies for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary, preclinical data on EHT 5372, a novel and potent inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). The following sections detail the compound's mechanism of action, in vitro efficacy, and the experimental protocols utilized in its initial characterization. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound for Alzheimer's disease and other tauopathies.
Core Mechanism of Action
This compound is a potent and selective inhibitor of DYRK1A, a kinase implicated in the pathology of Alzheimer's disease. DYRK1A is known to phosphorylate Tau protein at sites relevant to the formation of neurofibrillary tangles and to influence the production of amyloid-beta (Aβ) peptides, two key hallmarks of Alzheimer's disease. By inhibiting DYRK1A, this compound aims to mitigate these pathological processes.[1]
Signaling Pathway of DYRK1A Inhibition by this compound
Caption: Proposed Mechanism of Action of this compound
Quantitative Data on In Vitro Efficacy
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Kinase Inhibitory Potency of this compound
| Kinase Target | IC50 (nM) |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| DYRK2 | 10.8 |
| DYRK3 | 93.2 |
| CLK1 | 22.8 |
| CLK2 | 88.8 |
| CLK4 | 59.0 |
| GSK-3α | 7.44 |
| GSK-3β | 221 |
| Data from MedChemExpress, citing Coutadeur et al., 2015.[2] |
Table 2: Cellular Efficacy of this compound
| Assay | Cell Line | Outcome | IC50 (µM) |
| Tau Phosphorylation (pS396) Reduction | Not Specified | Dose-dependent reduction of pS396-Tau levels. | 1.7 |
| Aβ Production Reduction | Not Specified | Dose-dependent reduction of Aβ production. | 1.06 |
| Data from MedChemExpress, citing Coutadeur et al., 2015.[2] |
Experimental Protocols
This section provides an overview of the methodologies used in the key in vitro experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against a panel of kinases.
Methodology:
-
Recombinant human DYRK1A and other kinases were used.
-
A specific peptide substrate for DYRK1A (DYRKtide) and ATP were incubated with the kinase.
-
The reaction was carried out in the presence of varying concentrations of this compound.
-
The level of substrate phosphorylation was measured to determine the inhibitory activity of the compound.
Cellular Tau Phosphorylation Assay
Objective: To assess the effect of this compound on Tau phosphorylation in a cellular context.
Methodology:
-
A suitable cell line (e.g., HEK293) was used.
-
Cells were treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[2]
-
Cell lysates were collected and analyzed by Western blot.
-
Phospho-specific antibodies against Tau (e.g., pS396) were used to detect the levels of phosphorylated Tau. Total Tau levels were also measured as a control.
Cellular Aβ Production Assay
Objective: To determine the impact of this compound on the production of amyloid-beta peptides.
Methodology:
-
A cell line that produces Aβ peptides was utilized.
-
Cells were incubated with different concentrations of this compound.
-
The levels of Aβ in the cell culture medium were quantified using an enzyme-linked immunosorbent assay (ELISA) or a similar sensitive detection method.
Experimental Workflow for In Vitro Efficacy Assessment
References
EHT 5372: A Potential Modulator of Neuroinflammation in Alzheimer's Disease Models
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, accompanied by a significant neuroinflammatory response. The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a key therapeutic target due to its role in both tau and amyloid pathologies. EHT 5372 is a novel, highly potent, and selective inhibitor of DYRK1A.[1][2] This technical guide provides a comprehensive overview of the preclinical data on this compound's effects in Alzheimer's models, with a specific focus on its potential to modulate neuroinflammation, an effect inferred from studies on other DYRK1A inhibitors. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development in this area.
Introduction to this compound
This compound, chemically identified as methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate, is a potent inhibitor of DYRK1A with an IC50 of 0.22 nM.[1][2] It exhibits high selectivity for DYRK1A over a wide range of other kinases.[1][2] The primary mechanism of action of this compound is the inhibition of DYRK1A's kinase activity, which is implicated in the hyperphosphorylation of tau and the production of Aβ, two central pathological hallmarks of Alzheimer's disease.[1][2]
This compound's Effect on Tau and Amyloid Pathologies
Preclinical studies have demonstrated the efficacy of this compound in mitigating the core pathologies of AD in vitro.
Inhibition of Tau Phosphorylation
This compound has been shown to inhibit DYRK1A-induced phosphorylation of tau at multiple sites relevant to AD pathology in both biochemical and cellular assays.[1][2] This inhibitory action is crucial as hyperphosphorylated tau is the primary component of neurofibrillary tangles.
Reduction of Amyloid-β Production
In addition to its effects on tau, this compound normalizes DYRK1A-stimulated Aβ production.[1][2] DYRK1A is understood to be a key element in Aβ-mediated tau hyperphosphorylation, thus linking the two major pathologies of AD.[1][2]
Inferred Effects of this compound on Neuroinflammation
While direct studies on this compound's impact on neuroinflammation in Alzheimer's models are not yet available, a growing body of evidence on other DYRK1A inhibitors strongly suggests its potential in this area. Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component of AD pathogenesis.
Suppression of Microglial and Astrocyte Activation
Studies on DYRK1A inhibitors, such as harmine and KVN93, have demonstrated their ability to significantly suppress the activation of microglia and astrocytes in response to inflammatory stimuli like lipopolysaccharide (LPS) and in the 5xFAD mouse model of AD.[3] It is therefore highly probable that this compound, as a potent DYRK1A inhibitor, would exert similar anti-inflammatory effects.
Modulation of Inflammatory Signaling Pathways
DYRK1A inhibition has been shown to attenuate neuroinflammation by modulating key signaling pathways. Specifically, inhibitors of DYRK1A have been found to regulate the TLR4/NF-κB and TLR4/AKT/STAT3 signaling cascades, which are crucial in the production of pro-inflammatory mediators.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and other DYRK1A inhibitors.
Table 1: In Vitro Efficacy of this compound on DYRK1A Inhibition and Tau Phosphorylation
| Parameter | Value | Cell/Assay Type | Reference |
| DYRK1A IC50 | 0.22 nM | Biochemical Assay | [1][2] |
| Inhibition of Tau Phosphorylation (pS396) | Dose-dependent | In vitro kinase assay | [4] |
Table 2: Inferred Effects of DYRK1A Inhibition on Neuroinflammation (Based on other DYRK1A inhibitors)
| DYRK1A Inhibitor | Effect | Model | Reference |
| Harmine | Reduced production of proinflammatory factors | LPS-stimulated BV2 microglia | [1] |
| Harmine | Attenuated microglia activation and neuronal damage | LPS-injected ICR mice | [1] |
| KVN93 | Suppressed Aβ-induced microglial and astrocyte activation | 5xFAD mice | [3] |
| KVN93 | Reduced microglial and astrocyte activation | LPS-injected wild-type mice | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited studies.
In Vitro Kinase Assay for Tau Phosphorylation
-
Objective: To assess the direct inhibitory effect of this compound on DYRK1A-mediated tau phosphorylation.
-
Method: Recombinant human DYRK1A and tau proteins are incubated with ATP in the presence of varying concentrations of this compound. The reaction mixture is then subjected to Western blot analysis using antibodies specific for phosphorylated tau (e.g., pS396) and total tau.[4]
Cellular Assays for Tau Phosphorylation and Aβ Production
-
Objective: To evaluate the effect of this compound on tau phosphorylation and Aβ production in a cellular context.
-
Method: HEK293 cells are co-transfected with expression vectors for DYRK1A and Tau. The cells are then treated with different concentrations of this compound for 24 hours. Cell lysates are analyzed by ELISA or Western blotting to quantify phosphorylated tau and Aβ levels.
In Vitro Model of Neuroinflammation (LPS-induced)
-
Objective: To model neuroinflammation in vitro and assess the anti-inflammatory effects of DYRK1A inhibitors.
-
Method: The immortalized murine microglial cell line, BV2, is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Cells are pre-treated with the DYRK1A inhibitor (e.g., harmine) before LPS stimulation. The production of proinflammatory factors such as TNF-α and nitric oxide (NO) in the cell culture supernatant is measured by ELISA and Griess assay, respectively.[5]
In Vivo Alzheimer's Disease Mouse Model (5xFAD)
-
Objective: To investigate the therapeutic potential of DYRK1A inhibitors in a transgenic mouse model of Alzheimer's disease.
-
Method: 5xFAD mice, which exhibit significant Aβ pathology, are treated with the DYRK1A inhibitor (e.g., KVN93). Cognitive function is assessed using behavioral tests. Brain tissues are analyzed for Aβ plaque load, as well as microglial and astrocyte activation using immunohistochemistry.[3]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and DYRK1A inhibition.
Caption: this compound's mechanism in reducing AD pathology.
Caption: Inferred role of this compound in neuroinflammation.
Conclusion and Future Directions
This compound is a promising therapeutic candidate for Alzheimer's disease due to its potent and selective inhibition of DYRK1A, a key kinase implicated in both tau and amyloid pathologies. While direct evidence of its effects on neuroinflammation is still needed, the established role of DYRK1A in inflammatory signaling pathways strongly suggests that this compound possesses significant anti-inflammatory properties. Future research should focus on directly investigating the impact of this compound on microglial and astrocyte activation, cytokine profiles, and relevant inflammatory signaling pathways in established in vitro and in vivo models of Alzheimer's disease. Such studies will be crucial in fully elucidating the therapeutic potential of this compound as a multi-faceted, disease-modifying agent for this devastating neurodegenerative condition.
References
- 1. Inhibition of Dyrk1A Attenuates LPS-Induced Neuroinflammation via the TLR4/NF-κB P65 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel DYRK1A inhibitor KVN93 regulates cognitive function, amyloid-beta pathology, and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
EHT 5372: A Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
EHT 5372 is a potent and selective small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound. Primarily, this document will focus on the well-established role of this compound in mitigating key pathological hallmarks of Alzheimer's disease, namely the hyperphosphorylation of Tau protein and the production of amyloid-beta (Aβ) peptides. This guide will present quantitative data on the efficacy of this compound, detailed experimental protocols for assessing its activity, and visual diagrams of the affected signaling cascades to facilitate a comprehensive understanding of its mechanism of action. While initial interest may have explored a broader range of targets, the current body of scientific evidence firmly establishes DYRK1A as the principal mediator of this compound's therapeutic potential.
Introduction to this compound and its Primary Target: DYRK1A
This compound has emerged as a significant research compound due to its high potency and selectivity as an inhibitor of DYRK1A.[1] DYRK1A is a serine/threonine kinase that plays a crucial role in neuronal development and function. Its gene is located on chromosome 21, and its overexpression is implicated in the neuropathology of Down syndrome and the early onset of Alzheimer's disease.[1] DYRK1A phosphorylates a variety of substrates, influencing numerous cellular processes. The inhibitory action of this compound on DYRK1A provides a valuable tool for dissecting these pathways and offers a promising therapeutic strategy for neurodegenerative disorders.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize key inhibitory concentrations (IC50) and other relevant quantitative data.
| Table 1: Inhibitory Activity of this compound against a Panel of Kinases | |
| Kinase Target | IC50 (nM) |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| GSK-3α | 7.44 |
| DYRK2 | 10.8 |
| CLK1 | 22.8 |
| CLK4 | 59.0 |
| CLK2 | 88.8 |
| DYRK3 | 93.2 |
| GSK-3β | 221 |
Data compiled from multiple sources.
| Table 2: Cellular Activity of this compound | |
| Activity | IC50 (µM) |
| Reduction of pS396-Tau levels | 1.7 |
| Reduction of Aβ production | 1.06 |
Data indicates that this compound effectively reduces key pathological markers in cellular models.
Downstream Signaling Pathways Modulated by this compound
By inhibiting DYRK1A, this compound influences several critical downstream signaling pathways implicated in neurodegeneration.
Tau Phosphorylation Cascade
DYRK1A directly phosphorylates Tau protein at several residues, including Ser202, Thr212, and Ser404, which is a critical step in the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[2] this compound, by inhibiting DYRK1A, effectively reduces the hyperphosphorylation of Tau.[1]
Amyloid Precursor Protein (APP) Processing
DYRK1A is also involved in the regulation of amyloid precursor protein (APP) processing, which leads to the production of amyloid-beta (Aβ) peptides. This compound has been shown to normalize DYRK1A-stimulated Aβ production.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro DYRK1A Kinase Assay (ELISA-based)
This protocol describes a non-radioactive method to measure the kinase activity of DYRK1A and the inhibitory effect of this compound.
Materials:
-
Recombinant human DYRK1A protein
-
DYRK1A substrate peptide (e.g., DYRKtide)
-
ATP
-
This compound
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2)
-
Phospho-specific antibody against the substrate peptide
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate
Procedure:
-
Coat a 96-well microplate with the DYRK1A substrate peptide.
-
Wash the wells to remove unbound peptide.
-
Add this compound at various concentrations to the wells.
-
Add recombinant DYRK1A protein to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and wash the wells.
-
Add the phospho-specific primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody and incubate.
-
Wash and add the TMB substrate.
-
Stop the color development with the stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the IC50 of this compound from the dose-response curve.
Cell-Based Tau Phosphorylation Assay
This protocol outlines a method to assess the effect of this compound on Tau phosphorylation in a cellular context.
Materials:
-
A suitable cell line (e.g., SH-SY5Y or HEK293)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies (total Tau and phospho-Tau, e.g., pS396)
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies for total Tau and phospho-Tau.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities to determine the ratio of phospho-Tau to total Tau.
Amyloid-Beta (Aβ) Quantification Assay (ELISA)
This protocol details a sandwich ELISA for the quantitative measurement of Aβ levels in cell culture supernatants.
Materials:
-
Cell culture supernatant from this compound-treated cells
-
Aβ capture antibody
-
Aβ detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Aβ standards
-
96-well microplate
Procedure:
-
Coat a 96-well microplate with the Aβ capture antibody.
-
Wash the wells and add the cell culture supernatants and Aβ standards.
-
Incubate to allow Aβ to bind to the capture antibody.
-
Wash and add the biotinylated Aβ detection antibody.
-
Incubate and wash, then add streptavidin-HRP.
-
Incubate and wash, then add the TMB substrate.
-
Stop the reaction and read the absorbance at 450 nm.
-
Generate a standard curve and calculate the concentration of Aβ in the samples.
Conclusion
This compound is a highly specific and potent inhibitor of DYRK1A, a key kinase implicated in the pathology of Alzheimer's disease. Through its inhibition of DYRK1A, this compound effectively reduces Tau hyperphosphorylation and amyloid-beta production in preclinical models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and the broader implications of DYRK1A inhibition in neurodegenerative diseases. The continued investigation into the downstream signaling pathways affected by this compound will be crucial in advancing our understanding of these complex disorders and developing novel therapeutic interventions.
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EHT 5372 in Alzheimer's Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a key therapeutic target in AD due to its role in phosphorylating both tau and amyloid precursor protein (APP), thereby contributing to both hallmark pathologies. EHT 5372 is a novel, potent, and highly selective inhibitor of DYRK1A.[1][2] In vitro studies have demonstrated its efficacy in reducing tau phosphorylation and Aβ production.[1][2] These application notes provide a comprehensive overview of the preclinical evidence and detailed protocols for the utilization of this compound and other DYRK1A inhibitors in animal models of Alzheimer's disease.
While in vivo studies specifically employing this compound in AD animal models are not yet published, research on other selective DYRK1A inhibitors provides a strong foundation for designing and conducting such experiments. The following protocols are based on established methodologies from studies using analogous compounds in the 3xTg-AD mouse model, a well-validated model that develops both amyloid and tau pathologies.
Mechanism of Action of this compound in Alzheimer's Disease
This compound, as a DYRK1A inhibitor, is proposed to mitigate Alzheimer's disease pathology through a dual mechanism of action:
-
Reduction of Tau Hyperphosphorylation: DYRK1A directly phosphorylates tau at several sites, which is a critical step in the formation of NFTs. By inhibiting DYRK1A, this compound is expected to decrease the hyperphosphorylation of tau, thereby preventing the formation of tangles and subsequent neuronal dysfunction.
-
Modulation of Amyloid Precursor Protein (APP) Processing: DYRK1A can phosphorylate APP, influencing its processing and leading to increased production of amyloidogenic Aβ peptides. Inhibition of DYRK1A by this compound is hypothesized to shift APP processing towards the non-amyloidogenic pathway, reducing the formation of Aβ plaques.
Figure 1: Proposed mechanism of action of this compound in Alzheimer's disease.
Data Presentation: In Vitro and In Vivo Efficacy of DYRK1A Inhibitors
The following tables summarize the quantitative data from in vitro studies of this compound and in vivo studies of other selective DYRK1A inhibitors in Alzheimer's disease models.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC₅₀ (nM) | Reference |
| DYRK1A | 0.22 | [1] |
| DYRK1B | 0.28 | [3] |
| DYRK2 | 10.8 | [3] |
| DYRK3 | 93.2 | [3] |
| CLK1 | 22.8 | [3] |
| CLK2 | 88.8 | [3] |
| CLK4 | 59.0 | [3] |
| GSK-3α | 7.44 | [3] |
| GSK-3β | 221 | [3] |
Table 2: In Vivo Efficacy of a Representative DYRK1A Inhibitor ("Dyrk1-inh") in 3xTg-AD Mice
| Parameter | Vehicle-Treated 3xTg-AD | Dyrk1-inh-Treated 3xTg-AD | % Change | p-value | Reference |
| Cognitive Performance | |||||
| Working Memory Errors (Day 2) | ~4.5 errors | ~2.5 errors | ~44% | < 0.01 | [4] |
| Reference Memory Errors (Day 2) | ~3.0 errors | ~1.5 errors | ~50% | < 0.05 | [4] |
| Aβ Pathology | |||||
| Insoluble Aβ40 (pg/mg protein) | ~150 | ~100 | ~33% | 0.0215 | [4] |
| Insoluble Aβ42 (pg/mg protein) | ~250 | ~150 | ~40% | 0.0239 | [4] |
| Plaque Load (% area in hippocampus) | ~1.2% | ~0.6% | ~50% | 0.0218 | [4] |
| Tau Pathology | |||||
| Insoluble pTau (S202/T205 - AT8) | Increased | Reduced | - | < 0.05 | [4] |
| Insoluble pTau (T231) | Increased | Reduced | - | < 0.05 | [4] |
Note: The values in Table 2 are approximate, as extracted from graphical representations in the source publication, and are intended for comparative purposes.
Experimental Protocols
The following are detailed protocols for the evaluation of this compound or other DYRK1A inhibitors in a 3xTg-AD mouse model. These protocols are based on methodologies reported in the literature for similar compounds.
Protocol 1: Chronic Intraperitoneal Administration of a DYRK1A Inhibitor
This protocol describes the long-term administration of a DYRK1A inhibitor to 3xTg-AD mice to assess its therapeutic efficacy.
References
- 1. This compound|EHT5372 [dcchemicals.com]
- 2. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|1425945-63-6|COA [dcchemicals.com]
EHT 5372 Administration Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
EHT 5372 is a highly potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4] Overexpression of DYRK1A is implicated in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease and the cognitive deficits associated with Down syndrome.[1][5] this compound has demonstrated significant efficacy in in vitro models by reducing Tau phosphorylation and amyloid-β (Aβ) production, key hallmarks of Alzheimer's disease.[1][3][6] While specific in vivo administration protocols for this compound are not yet extensively published, this document provides a comprehensive overview of its mechanism of action and a generalized protocol for in vivo studies based on preclinical research with other DYRK1A inhibitors.
Mechanism of Action
DYRK1A is a serine/threonine kinase that plays a crucial role in neuronal development and function.[7][8] In the context of Alzheimer's disease, DYRK1A is known to phosphorylate the Tau protein at several sites, which is a priming step for subsequent phosphorylation by GSK-3β, leading to the formation of neurofibrillary tangles (NFTs).[9] Additionally, DYRK1A can phosphorylate the amyloid precursor protein (APP), influencing its processing and leading to increased production of Aβ peptides.[1][5]
This compound acts as a potent inhibitor of DYRK1A, thereby blocking these pathological phosphorylation events. By inhibiting DYRK1A, this compound is hypothesized to reduce Tau hyperphosphorylation and decrease the formation of NFTs. Furthermore, its action is expected to modulate APP processing, leading to a reduction in Aβ production. This dual mechanism of action makes this compound a promising therapeutic candidate for Alzheimer's disease and other tauopathies.[1][3]
Signaling Pathway of DYRK1A Inhibition by this compound
Caption: DYRK1A phosphorylation of APP and Tau and its inhibition by this compound.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| DYRK2 | 10.8 |
| DYRK3 | 93.2 |
| CLK1 | 22.8 |
| CLK2 | 88.8 |
| GSK-3α | 7.44 |
| GSK-3β | 221 |
Data sourced from MedChemExpress and Coutadeur et al., 2015.[1][10]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC₅₀ (µM) |
| Reduction of pS396-Tau levels | HEK293 | 1.7 |
| Reduction of Aβ production | HEK293-APP | 1.06 |
Data sourced from MedChemExpress.[10]
Experimental Protocols
Note: Specific in vivo studies for this compound have not been extensively published. The following protocol is a generalized guideline based on studies with other brain-penetrant DYRK1A inhibitors, such as PST-001, and should be optimized for this compound.
Animal Model
A suitable animal model for studying the effects of this compound on Alzheimer's-like pathology is the Ts65Dn mouse model of Down syndrome .[9] These mice exhibit an extra copy of a region of mouse chromosome 16 that is syntenic to human chromosome 21, including the Dyrk1a gene.[9] They develop age-dependent cognitive deficits and some neuropathological features relevant to Alzheimer's disease. Other transgenic mouse models of Alzheimer's disease, such as 3xTg-AD or 5xFAD, could also be considered.
Formulation and Administration of this compound
-
Formulation: The solubility and stability of this compound in various vehicles should be determined. A common starting point for oral administration is to formulate the compound in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water. For intraperitoneal (IP) or intravenous (IV) injections, solubility in vehicles like saline with a small percentage of DMSO and Tween 80 should be assessed.
-
Route of Administration: Peroral (PO) administration, either by oral gavage or formulated in the animal's food, is often preferred for chronic studies to minimize stress.[9] IP or IV routes can be used for acute studies or pharmacokinetic profiling.
-
Dosage: The optimal dosage of this compound needs to be determined through dose-ranging studies. Based on its high in vitro potency, a starting dose in the range of 1-10 mg/kg/day could be explored. The dosage should be adjusted based on pharmacokinetic and pharmacodynamic (PK/PD) data, aiming for brain concentrations that are multiples of the in vitro IC₅₀.
Experimental Workflow
Caption: Generalized experimental workflow for in vivo evaluation of this compound.
Key Experiments and Endpoints
-
Pharmacokinetic (PK) Study:
-
Objective: To determine the bioavailability, half-life, and brain penetration of this compound.
-
Method: Administer a single dose of this compound via IV and PO routes to separate cohorts of animals. Collect blood and brain tissue at multiple time points post-administration. Analyze this compound concentrations using LC-MS/MS.
-
Endpoints: Cmax, Tmax, AUC, t1/2 in plasma and brain; brain-to-plasma ratio.
-
-
Efficacy Study in a Disease Model:
-
Objective: To assess the therapeutic efficacy of chronic this compound administration.
-
Method: Treat animals (e.g., aged Ts65Dn mice) daily with vehicle or this compound for a period of 4-8 weeks.
-
Endpoints:
-
Behavioral: Assess cognitive function using tests like the Morris water maze (spatial learning and memory) or the Y-maze (working memory).
-
Biochemical: At the end of the treatment period, sacrifice the animals and collect brain tissue. Homogenize brain regions (e.g., hippocampus, cortex) and analyze levels of phosphorylated Tau (e.g., at AT8, PHF-1 epitopes), total Tau, Aβ40, and Aβ42 by Western blot or ELISA.
-
Histological: Perform immunohistochemical staining on brain sections to visualize and quantify amyloid plaques and neurofibrillary tangles.
-
-
Safety and Toxicology
Preliminary safety and toxicology studies should be conducted to assess any potential adverse effects of this compound. This includes monitoring animal weight, food and water intake, and general health throughout the study. At the end of the study, major organs should be collected for histopathological examination.
Conclusion
This compound is a promising DYRK1A inhibitor with a strong rationale for its development as a therapeutic for Alzheimer's disease. The provided protocols offer a general framework for the preclinical in vivo evaluation of this compound. It is crucial to conduct thorough dose-finding and pharmacokinetic studies to establish an optimal dosing regimen before embarking on large-scale efficacy studies. The successful translation of the potent in vitro activity of this compound into in vivo efficacy will be a significant step forward in the development of novel treatments for neurodegenerative diseases.
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound|EHT5372 [dcchemicals.com]
- 5. Dual-specificity tyrosine(Y)-phosphorylation regulated kinase 1A-mediated phosphorylation of amyloid precursor protein: evidence for a functional link between Down syndrome and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Dyrk1A with AAVshRNA attenuates motor alterations in TgDyrk1A, a mouse model of Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunofluorescence Staining of Tau Pathology with EHT 5372
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tau proteins are microtubule-associated proteins that are abundant in neurons. In several neurodegenerative diseases, collectively known as tauopathies, which include Alzheimer's disease, Tau protein becomes hyperphosphorylated and aggregates into neurofibrillary tangles (NFTs). This pathological process is a hallmark of disease progression and a key target for therapeutic intervention. EHT 5372 is a potent and highly selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is implicated in the hyperphosphorylation of Tau, making this compound a valuable research tool and a potential therapeutic agent for mitigating Tau pathology.[1]
These application notes provide detailed protocols for utilizing this compound in immunofluorescence studies to investigate its effects on Tau pathology in cell culture models. Immunofluorescence staining allows for the visualization and quantification of total and phosphorylated Tau, providing insights into the efficacy of this compound in reducing Tau hyperphosphorylation and altering its subcellular localization.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets DYRK1A, a kinase that plays a crucial role in phosphorylating Tau at multiple sites.[1] By inhibiting DYRK1A, this compound effectively reduces the phosphorylation of Tau, which is a critical step in the formation of pathological Tau aggregates.[2] The signaling pathway illustrates that the inhibition of DYRK1A by this compound leads to a decrease in phosphorylated Tau, thereby potentially preventing the downstream events of Tau aggregation and neurofibrillary tangle formation.
Caption: Mechanism of this compound action.
Quantitative Data on DYRK1A Inhibitors
The following tables summarize the quantitative data on the efficacy of DYRK1A inhibitors, including this compound and other similar compounds, in reducing Tau phosphorylation. This data provides a reference for the expected outcomes when using this compound in experimental settings.
Table 1: In Vitro Kinase Assay Data for this compound
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | DYRK1A | 0.22 | In vitro kinase assay | [1] |
Table 2: Cellular Assay and In Vivo Data for Similar DYRK1A Inhibitors
| Compound | Parameter | Value (nM) | Model System | Effect | Reference |
| SM07883 | IC50 | 1.6 | Kinase Assay | Potent inhibition of DYRK1A | [3][4] |
| SM07883 | EC50 | 16 | Cell-based Tau phosphorylation assay (pThr212) | Reduction of Tau phosphorylation | [3][4] |
| DYR-533 | N/A | N/A | 3xTg-AD and PS19 mouse models (in vivo) | Dose-dependent reduction in soluble and insoluble phosphorylated Tau (pSer396) | [5] |
Experimental Protocols
This section provides detailed protocols for treating neuronal cells with this compound and subsequently performing immunofluorescence staining for total and phosphorylated Tau.
Protocol 1: Treatment of Neuronal Cell Culture with this compound
This protocol is designed for treating primary neurons or neuronal cell lines (e.g., SH-SY5Y) to assess the effect of this compound on Tau phosphorylation.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed neuronal cells onto appropriate culture vessels (e.g., poly-D-lysine coated coverslips in a 24-well plate) at a density that allows for optimal growth and visualization.
-
Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical final concentration range for in vitro studies is 1 nM to 1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Fixation:
-
After treatment, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
The fixed cells are now ready for immunofluorescence staining.
Protocol 2: Immunofluorescence Staining for Tau Pathology
This protocol describes the steps for immunofluorescently labeling total and phosphorylated Tau in fixed neuronal cells.
Materials:
-
Fixed neuronal cells on coverslips
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)
-
Primary antibodies (e.g., rabbit anti-phospho-Tau [specific to a phosphorylation site like Ser396] and mouse anti-total-Tau)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit IgG Alexa Fluor 594 and goat anti-mouse IgG Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Permeabilization:
-
Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against phosphorylated Tau and total Tau to their optimal concentrations in blocking buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
-
Capture images and perform quantitative analysis of fluorescence intensity to determine the levels of total and phosphorylated Tau in control versus this compound-treated cells.
-
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow from cell culture to data analysis.
Caption: Immunofluorescence workflow.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in immunofluorescence studies of Tau pathology. By following these detailed methodologies, scientists can investigate the potential of this compound to ameliorate Tau hyperphosphorylation, a key pathological feature of several neurodegenerative diseases. The quantitative data and workflow diagrams serve as valuable resources for experimental design and data interpretation in the pursuit of novel therapeutics for tauopathies.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DYR-533 demonstrates efficacy in mouse models of tauopathies | BioWorld [bioworld.com]
Unveiling the Molecular Targets of EHT 5372: An Application Note on the Use of CRISPR/Cas9 for Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
EHT 5372 is a potent and selective inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a key player in the pathology of Alzheimer's disease.[1][2][3] This application note provides a comprehensive guide for utilizing CRISPR/Cas9 technology to confirm the primary target of this compound and to identify potential off-target effects and mechanisms of resistance. The protocols detailed herein, from genome-wide CRISPR screens to individual gene knockouts, offer a robust framework for researchers investigating the therapeutic potential of this compound and other small molecule inhibitors.
Introduction
This compound has emerged as a promising therapeutic candidate for neurodegenerative diseases, primarily through its potent inhibition of DYRK1A.[1] DYRK1A is implicated in both Tau and amyloid pathologies, making it a critical target for Alzheimer's disease research.[1][4][5] this compound has been shown to effectively inhibit DYRK1A-induced Tau phosphorylation and reduce the production of amyloid-β (Aβ).[1][2][6] The selectivity of this compound has been profiled against a broad panel of kinases, demonstrating a high degree of specificity for DYRK1A.[1][7]
The advent of CRISPR/Cas9 genome editing has revolutionized drug target identification and validation.[8][9][][11] This technology allows for precise and systematic interrogation of gene function, providing a powerful tool to elucidate the mechanism of action of small molecules.[12][13][14] This document outlines detailed protocols for employing CRISPR/Cas9 to definitively identify the cellular targets of this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
This table summarizes the inhibitory activity of this compound against a panel of kinases, highlighting its high potency and selectivity for DYRK1A.
| Kinase Target | IC50 (nM) |
| DYRK1A | 0.22 [6][15][16] |
| DYRK1B | 0.28[6][15] |
| DYRK2 | 10.8[6][15] |
| DYRK3 | 93.2[6] |
| CLK1 | 22.8[6][15] |
| CLK2 | 88.8[6] |
| CLK4 | 59.0[6] |
| GSK-3α | 7.44[6] |
| GSK-3β | 221[6] |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Genes Conferring Resistance to this compound
This protocol describes a pooled, genome-wide CRISPR knockout screen to identify genes whose loss confers resistance to this compound, thereby confirming its primary target and identifying potential off-targets or resistance pathways.
1. Cell Line Selection and Culture:
- Select a human cell line relevant to Alzheimer's disease pathology and known to express DYRK1A (e.g., SH-SY5Y neuroblastoma cells).
- Culture cells in appropriate media and conditions.
2. Lentiviral CRISPR Library Transduction:
- Utilize a commercially available genome-wide lentiviral sgRNA library (e.g., GeCKO v2).[17]
- Transduce the selected cell line with the sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.[17]
- Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
3. This compound Treatment and Selection:
- Determine the IC50 of this compound in the parental cell line.
- Treat the transduced cell population with this compound at a concentration that results in significant cell death (e.g., 2-3 times the IC50).
- Maintain a parallel control population of transduced cells treated with vehicle (DMSO).
- Continue treatment for 14-21 days, allowing for the enrichment of cells with resistance-conferring mutations.
4. Genomic DNA Extraction and Sequencing:
- Isolate genomic DNA from both the this compound-treated and vehicle-treated cell populations.
- Amplify the sgRNA-containing regions by PCR.
- Perform next-generation sequencing (NGS) to determine the representation of each sgRNA in both populations.
5. Data Analysis:
- Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.
- Gene-level enrichment scores can be calculated using algorithms like MAGeCK.
- The top enriched gene is expected to be DYRK1A. Other significantly enriched genes may represent off-targets or components of resistance pathways.
Protocol 2: Validation of Candidate Genes by Individual Knockout
This protocol details the validation of top candidate genes identified from the CRISPR screen using individual sgRNAs.
1. Design and Cloning of Individual sgRNAs:
- Design at least two independent sgRNAs targeting the coding region of each candidate gene.
- Clone the sgRNAs into a suitable Cas9 expression vector.
2. Generation of Knockout Cell Lines:
- Transfect the parental cell line with the individual sgRNA/Cas9 constructs.
- Select for transfected cells and isolate single-cell clones.
- Verify gene knockout by Sanger sequencing and Western blotting for the target protein.
3. Phenotypic Analysis:
- Perform cell viability assays (e.g., MTT or CellTiter-Glo) to assess the sensitivity of each knockout cell line to a range of this compound concentrations.
- A significant increase in the IC50 value for this compound in a knockout line compared to the parental line validates the targeted gene's role in the drug's mechanism of action.
4. Downstream Pathway Analysis:
- In validated DYRK1A knockout cells, assess the phosphorylation status of known DYRK1A substrates (e.g., Tau) in the presence and absence of this compound.
- This will confirm that the effect of this compound on downstream signaling is mediated through its inhibition of DYRK1A.
Mandatory Visualizations
Caption: Experimental workflow for CRISPR/Cas9-based target identification of this compound.
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|EHT5372 [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of DYRK1A in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. azolifesciences.com [azolifesciences.com]
- 11. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound | DYRK1A/1B抑制剂 | MCE [medchemexpress.cn]
- 17. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
addressing EHT 5372 instability in long-term cell culture
Welcome to the technical support center for EHT 5372. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential instability of this compound in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] Its primary mechanism of action is to block the catalytic activity of DYRK1A, a kinase implicated in the pathology of Alzheimer's disease through its role in Tau phosphorylation and amyloid precursor protein processing.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to proper storage and handling guidelines. Stock solutions should be prepared, aliquoted, and stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[4][5] Before use, allow the product to equilibrate to room temperature for at least one hour.[5]
Q3: I am observing a decrease in the inhibitory effect of this compound over several days in my long-term cell culture. What could be the cause?
A gradual loss of efficacy in long-term experiments can be indicative of compound instability in the cell culture medium. Several factors can contribute to this, including enzymatic degradation by cellular components, hydrolysis, or non-specific binding to plasticware or serum proteins. It is also possible that the compound is being metabolized by the cells.
Q4: How can I assess the stability of this compound in my specific cell culture conditions?
To determine the stability of this compound in your experimental setup, you can perform a time-course analysis. This involves incubating the compound in your complete cell culture medium (including serum) at 37°C and collecting samples at various time points (e.g., 0, 24, 48, 72 hours). The concentration of active this compound in these samples can then be quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: Are there any known off-target effects of this compound that might become apparent in long-term cultures?
This compound has been shown to be highly selective for DYRK1A.[2][3] However, like any small molecule inhibitor, the possibility of off-target effects, especially at higher concentrations or with prolonged exposure, cannot be entirely ruled out. Long-term treatment could potentially lead to compensatory changes in other signaling pathways. If you observe unexpected phenotypic changes in your cells, it is advisable to perform experiments to rule out off-target effects, such as using a structurally distinct DYRK1A inhibitor as a control.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the long-term use of this compound in cell culture.
| Issue | Potential Cause | Recommended Solution |
| Decreased compound efficacy over time | Compound degradation in culture medium. | 1. Replenish the compound: Perform partial or full media changes with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). 2. Assess stability: Use HPLC or LC-MS to determine the half-life of this compound in your specific culture conditions and adjust the replenishment schedule accordingly. 3. Reduce serum concentration: If permissible for your cell type, reducing the serum percentage in the medium may decrease enzymatic degradation and protein binding. |
| Increased cell death at later time points | 1. Compound degradation into toxic byproducts. 2. Long-term inhibition of DYRK1A is cytotoxic to the specific cell line. 3. Solvent toxicity (e.g., DMSO). | 1. Test for toxicity of aged medium: Collect medium that has been conditioned with this compound for the duration of your experiment and apply it to fresh cells to see if it induces toxicity. 2. Perform a dose-response and time-course viability assay: Determine the IC50 for cytotoxicity at different time points to find a non-toxic working concentration for long-term use.[4] 3. Solvent control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your cells (typically <0.1%). |
| Variability in experimental replicates | 1. Inconsistent compound concentration due to adsorption to plasticware. 2. Uneven cell seeding. 3. Edge effects in multi-well plates. | 1. Use low-binding plates: Consider using polypropylene or other low-adhesion plates for your experiments. 2. Ensure homogenous cell suspension: Thoroughly mix the cell suspension before and during plating. 3. Avoid using outer wells: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile PBS or medium without cells. |
| Unexpected phenotypic changes | 1. Off-target effects of this compound. 2. Cellular adaptation to long-term DYRK1A inhibition. | 1. Use a secondary DYRK1A inhibitor: Confirm the observed phenotype with a structurally unrelated DYRK1A inhibitor. 2. Rescue experiment: If possible, perform a rescue experiment by overexpressing a form of DYRK1A that is resistant to this compound. 3. Analyze downstream signaling: Investigate potential compensatory changes in related signaling pathways using techniques like Western blotting or phosphoproteomics. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using HPLC.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
37°C incubator with 5% CO2
-
Sterile microcentrifuge tubes
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the complete cell culture medium with this compound to your final working concentration.
-
Immediately collect a sample of the medium (T=0) and store it at -80°C.
-
Incubate the remaining medium at 37°C in a cell culture incubator.
-
Collect additional samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). Store all samples at -80°C until analysis.
-
For analysis, thaw the samples and precipitate proteins (e.g., by adding acetonitrile).
-
Centrifuge to pellet the precipitate and transfer the supernatant to HPLC vials.
-
Analyze the samples by HPLC to quantify the remaining concentration of this compound at each time point.
-
Calculate the half-life of the compound in your medium.
Protocol 2: Long-Term Cell Viability Assay
This protocol is for assessing the long-term effects of this compound on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration.
-
Allow the cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate at 37°C.
-
At desired time points (e.g., 24, 48, 72, 96, and 120 hours), perform a cell viability assay according to the manufacturer's instructions.
-
If the experiment extends beyond 48-72 hours, consider performing a partial or full medium change with freshly prepared compound to account for potential degradation.
-
Plot the cell viability against the concentration of this compound at each time point to determine the cytotoxic effects over time.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for E_HT 5372 efficacy.
References
- 1. This compound|EHT5372 [dcchemicals.com]
- 2. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|1425945-63-6|COA [dcchemicals.com]
Technical Support Center: Minimizing EHT 5372 Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of EHT 5372 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] It functions by blocking the kinase activity of DYRK1A, which is implicated in the hyperphosphorylation of Tau protein and the production of amyloid-beta (Aβ) peptides, both of which are pathological hallmarks of Alzheimer's disease.[1]
Q2: Is this compound known to be cytotoxic to cells?
In published studies using cell lines, this compound has shown low cytotoxicity at effective concentrations. For instance, in one study, cell viability remained above 87% at concentrations up to 10 μM. However, primary cell cultures, particularly neurons, are inherently more sensitive and may exhibit cytotoxic effects at lower concentrations. Therefore, careful optimization is crucial.
Q3: What are the common signs of this compound-induced cytotoxicity in primary neuron cultures?
Common indicators of cytotoxicity include:
-
Reduced cell viability and changes in cell morphology (e.g., neurite retraction, membrane blebbing).
-
Increased lactate dehydrogenase (LDH) release into the culture medium, indicating compromised cell membrane integrity.[2]
-
Activation of caspase-3/7, which are key executioner caspases in the apoptotic pathway.[2][3]
-
Decreased metabolic activity, which can be measured using assays like MTT or resazurin.
Q4: What is the recommended starting concentration range for this compound in primary neuron cultures?
Given its high potency (IC50 = 0.22 nM for DYRK1A), it is advisable to start with a low concentration range and perform a dose-response curve.[1] A suggested starting range is 1 nM to 1 µM. It is critical to determine the lowest effective concentration that achieves the desired biological effect while minimizing toxicity.
Q5: How should I prepare and store this compound to maintain its stability and minimize solvent-related toxicity?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). To minimize DMSO-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept below 0.1%. Prepare a high-concentration stock solution of this compound in DMSO and then perform serial dilutions in your culture medium to achieve the desired final concentrations. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
Possible Cause & Solution
-
Concentration is too high:
-
Solution: Perform a detailed dose-response experiment to determine the optimal concentration. Start from a very low concentration (e.g., 1 nM) and titrate up to find the lowest concentration that gives the desired biological effect with minimal impact on cell viability.
-
-
Solvent (DMSO) toxicity:
-
Solution: Ensure the final DMSO concentration in your culture medium is 0.1% or lower. Prepare a vehicle control with the same final DMSO concentration to differentiate between compound- and solvent-induced toxicity.
-
-
Suboptimal culture conditions:
-
Solution: Primary neurons are highly sensitive to their environment. Use specialized neuronal culture media such as Neurobasal or BrainPhys, supplemented with B-27 or similar supplements to enhance neuronal survival.[4][5] Ensure optimal plating density and coating of culture vessels with substrates like poly-D-lysine or laminin.[6]
-
-
Extended exposure time:
-
Solution: Reduce the incubation time with this compound. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the shortest exposure time that produces the desired effect.
-
Issue 2: Inconsistent results and high variability between experiments.
Possible Cause & Solution
-
Inconsistent compound preparation:
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
-
-
Variability in primary cell culture health:
-
Solution: Standardize your primary cell isolation and culture protocol. Monitor the health and density of the cultures before initiating treatment. Only use healthy, well-established cultures for your experiments.
-
-
Edge effects in multi-well plates:
-
Solution: To minimize evaporation and temperature gradients in 96- or 384-well plates, fill the outer wells with sterile PBS or medium without cells.[6]
-
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
-
Cell Plating: Plate primary neurons at the desired density in a 96-well plate coated with poly-D-lysine/laminin. Allow the cells to adhere and mature for at least 7-10 days in a suitable neuronal culture medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in pre-warmed culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Carefully replace half of the medium in each well with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
Cytotoxicity Assessment:
-
LDH Assay: Measure the release of lactate dehydrogenase into the culture supernatant using a commercially available LDH cytotoxicity assay kit.
-
Cell Viability Assay: Use a resazurin-based assay (e.g., alamarBlue) or a live/dead cell staining kit to determine the percentage of viable cells.
-
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the concentration that causes 50% cell death (CC50). Select a working concentration well below the CC50 for your experiments.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activation
-
Cell Treatment: Treat primary neurons with this compound at various concentrations as described in Protocol 1. Include a positive control for apoptosis (e.g., staurosporine).
-
Caspase-3/7 Assay: After the treatment period, use a commercially available luminescent or fluorescent caspase-3/7 assay kit that measures the activity of these executioner caspases.
-
Data Analysis: Compare the caspase activity in this compound-treated cells to the vehicle control. A significant increase in caspase-3/7 activity indicates the induction of apoptosis.
Quantitative Data Summary
Table 1: this compound Kinase Selectivity Profile
| Kinase | IC50 (nM) |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| GSK-3α | 7.44 |
| DYRK2 | 10.8 |
| CLK1 | 22.8 |
| CLK2 | 88.8 |
| DYRK3 | 93.2 |
| GSK-3β | 221 |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various kinases, highlighting its high potency and selectivity for DYRK1A and DYRK1B.
Table 2: Recommended Starting Concentrations for Cytotoxicity Assessment
| Concentration Range | Purpose |
| 1 nM - 100 nM | Initial efficacy and low-toxicity screening |
| 100 nM - 1 µM | Determining the upper limit of the therapeutic window |
| 1 µM - 10 µM | Establishing the cytotoxic concentration range |
Visualizations
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPR-Cas9 screens in human cells and primary neurons identify modifiers of C9orf72 dipeptide repeat protein toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Primary Neural and Neuronal Culture Supplements | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Neuronal medium that supports basic synaptic functions and activity of human neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
dealing with batch-to-batch variability of EHT 5372
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of the DYRK1A inhibitor, EHT 5372. Our goal is to equip researchers, scientists, and drug development professionals with the necessary tools to ensure experimental consistency and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A: Proper storage is critical to maintaining the integrity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C. Once reconstituted, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1][2] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[2]
Q2: What is the recommended solvent for reconstituting this compound?
A: this compound is soluble in Dimethyl Sulfoxide (DMSO).[3] For in vitro experiments, a common practice is to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media to the desired final concentration.
Q3: I am observing a decrease in the inhibitory effect of this compound over time. What could be the cause?
A: A decrease in activity can be attributed to several factors:
-
Improper Storage: Repeated freeze-thaw cycles or prolonged storage at temperatures above -20°C can lead to degradation of the compound.
-
Stock Solution Instability: this compound may have limited stability in solution. It is recommended to use freshly prepared dilutions for experiments.
-
Batch-to-Batch Variability: The purity and potency of the compound may vary between different manufacturing lots. It is advisable to qualify each new batch upon receipt (see Experimental Protocols section).
Q4: My experimental results are inconsistent across different batches of this compound. How can I address this?
A: Inconsistent results are a common challenge when working with small molecules and can often be traced back to batch-to-batch variability. To mitigate this, we recommend the following:
-
Batch Qualification: Perform a set of standardized quality control experiments for each new batch to assess its potency and compare it to a previously validated "gold standard" batch.
-
Detailed Record Keeping: Maintain meticulous records of the lot number for every experiment.
-
Side-by-Side Comparison: When a new batch is received, perform a critical experiment comparing the new batch directly with the old batch.
Troubleshooting Guide for Batch-to-Batch Variability
If you suspect that batch-to-batch variability is impacting your experimental results, follow this troubleshooting guide.
Diagram: Troubleshooting Workflow for this compound Variability
References
controlling for confounding variables in EHT 5372 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding variables during experiments with EHT 5372.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our in vitro kinase assays. What could be the potential confounding variables?
A1: Inconsistent IC50 values for this compound in in vitro kinase assays can arise from several experimental variables. Key factors to control for include:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the concentration of ATP in the assay. Ensure you are using a consistent and reported ATP concentration, ideally at or near the Km for the DYRK1A enzyme.
-
Enzyme and Substrate Quality: The purity and activity of the recombinant DYRK1A enzyme and the substrate (e.g., Tau protein) are critical. Use highly purified and validated reagents. Enzyme activity can decrease with improper storage and handling.
-
Assay Buffer Components: Variations in pH, ionic strength, and the presence of detergents or additives in the assay buffer can influence enzyme activity and inhibitor binding. Standardize your buffer preparation and composition.
-
Incubation Time and Temperature: Ensure precise control over incubation times and temperatures. Deviations can lead to variability in the extent of the enzymatic reaction.
-
Solvent Concentration: this compound is typically dissolved in a solvent like DMSO. Ensure the final concentration of the solvent is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
Q2: Our cell-based assays with this compound show high variability in the reduction of Tau phosphorylation. What are the likely confounders?
A2: High variability in cell-based assays is a common challenge. For this compound experiments focusing on Tau phosphorylation, consider the following potential confounding variables:
-
Cell Line Stability and Passage Number: Cell lines can exhibit genetic drift and altered signaling pathways over time and with increasing passage number. Use cells within a defined low-passage number range and periodically perform cell line authentication.
-
Cell Confluency: The density of cells at the time of treatment can significantly impact their metabolic state and signaling responses. Standardize the seeding density and ensure consistent confluency at the start of each experiment.
-
Serum and Growth Factor Variability: The composition of cell culture media, particularly the concentration and source of serum and growth factors, can influence baseline kinase activity and cellular responses to inhibitors. Use a consistent and, if possible, defined media formulation.
-
Off-Target Effects: Although this compound is highly selective for DYRK1A, at higher concentrations it may inhibit other kinases, such as GSK-3α and GSK-3β.[1] This could confound the interpretation of results, as these kinases are also involved in Tau phosphorylation. It is crucial to perform dose-response experiments and use the lowest effective concentration.
-
Cell Health and Viability: Factors that compromise cell health, such as contamination or stress, can lead to aberrant signaling and inconsistent results. Regularly monitor cell viability. This compound has been shown to maintain cell viability at concentrations up to 10 μM for 24 hours.[1]
Q3: We are planning in vivo studies with this compound. What are some key confounding variables to consider in our experimental design?
A3: For in vivo studies, it is crucial to control for variables that can influence the pharmacokinetics and pharmacodynamics of this compound, as well as the disease model itself. Key considerations include:
-
Animal Age, Sex, and Genetic Background: These are significant sources of variation in physiological and pathological processes. Ensure that these are consistent across your experimental groups. In studies of Alzheimer's disease models, for example, the progression of pathology is often age-dependent.
-
Drug Formulation and Route of Administration: The vehicle used to dissolve and administer this compound can affect its solubility, stability, and bioavailability. The route of administration will also significantly impact its pharmacokinetic profile. These should be kept constant.
-
Circadian Rhythms: Many physiological processes, including protein expression and signaling, are under circadian control. Dosing and behavioral testing should be performed at the same time each day to minimize this variability.
-
Environmental Factors: Housing conditions, diet, and stress levels can all impact experimental outcomes in animal models. Standardize these conditions as much as possible.
-
Behavioral Testing Procedures: For studies involving cognitive or behavioral readouts, ensure that the testing protocols are rigorously standardized and that experimenters are blinded to the treatment groups to avoid bias.
Troubleshooting Guides
Issue: High Background Signal in Kinase Assays
-
Potential Cause: Non-specific binding of antibodies or detection reagents.
-
Troubleshooting Steps:
-
Increase the number of wash steps and the stringency of the wash buffer.
-
Include appropriate blocking steps in your protocol.
-
Titer your primary and secondary antibodies to determine the optimal concentration.
-
Run control wells without the enzyme or substrate to determine the source of the background signal.
-
Issue: this compound Appears Less Potent Than Expected in Cellular Assays
-
Potential Cause: Poor cell permeability or active efflux of the compound.
-
Troubleshooting Steps:
-
Verify the purity and integrity of your this compound stock.
-
Increase the incubation time to allow for sufficient cellular uptake.
-
Use a positive control compound with known cell permeability and target engagement to validate your assay system.
-
Consider using a cell line with lower expression of efflux pumps or co-administering an efflux pump inhibitor as a control experiment.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| DYRK2 | 10.8 |
| DYRK3 | 93.2 |
| CLK1 | 22.8 |
| CLK2 | 88.8 |
| CLK4 | 59.0 |
| GSK-3α | 7.44 |
| GSK-3β | 221 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Controlling for Off-Target Effects of this compound in Cell-Based Assays
-
Objective: To differentiate the effects of DYRK1A inhibition from potential off-target effects.
-
Materials:
-
This compound
-
A structurally related, inactive control compound (if available).
-
A structurally distinct DYRK1A inhibitor.
-
siRNA targeting DYRK1A and a non-targeting control siRNA.
-
-
Methodology:
-
Dose-Response Curves: Perform a wide dose-response of this compound to determine the minimal effective concentration for the desired phenotype (e.g., reduction in p-Tau).
-
Inactive Control: Treat cells with the inactive control compound at the same concentrations as this compound. This will control for any effects of the chemical scaffold itself.
-
Alternative Inhibitor: Use a structurally distinct DYRK1A inhibitor to confirm that the observed phenotype is due to DYRK1A inhibition and not an off-target effect specific to the chemical class of this compound.
-
Genetic Knockdown: Transfect cells with siRNA against DYRK1A. The resulting phenotype should mimic the effects of this compound. A non-targeting siRNA should be used as a negative control.
-
Rescue Experiment: In DYRK1A knockdown cells, the addition of this compound should not produce a further effect on the target, confirming the on-target action of the compound.
-
Protocol 2: Standardizing In Vitro Kinase Assays for this compound
-
Objective: To ensure consistent and reproducible IC50 determination for this compound.
-
Materials:
-
Recombinant DYRK1A enzyme.
-
Substrate (e.g., recombinant Tau protein or a specific peptide).
-
ATP.
-
This compound.
-
Standardized kinase assay buffer.
-
-
Methodology:
-
Enzyme Titration: Determine the optimal concentration of DYRK1A that results in a linear reaction rate for the duration of the assay.
-
ATP Km Determination: Experimentally determine the Michaelis-Menten constant (Km) for ATP with the specific batch of DYRK1A enzyme being used. Run all subsequent inhibitor assays with an ATP concentration at or near the determined Km.
-
Inhibitor Titration: Prepare a serial dilution of this compound. A 10-point dose-response curve is recommended.
-
Assay Conditions:
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) before initiating the reaction by adding the ATP/substrate mixture.
-
Maintain a constant temperature throughout the assay.
-
Stop the reaction at a time point that falls within the linear range of the enzyme.
-
-
Data Analysis: Fit the dose-response data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits DYRK1A, a key kinase in Alzheimer's disease pathology.
Caption: A workflow for identifying and controlling for confounding variables.
Caption: Interplay of potential confounding variables in an this compound experiment.
References
Validation & Comparative
EHT 5372: A Comparative Analysis of Efficacy Against Other DYRK1A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DYRK1A inhibitor EHT 5372 with other notable inhibitors of the same kinase. The efficacy and selectivity of these compounds are evaluated based on supporting experimental data, offering a comprehensive resource for researchers in neurodegenerative diseases and related fields.
Introduction to DYRK1A Inhibition
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical enzyme implicated in the pathology of several diseases, most notably Alzheimer's disease and Down syndrome.[1] Its role in the hyperphosphorylation of Tau protein and the processing of amyloid precursor protein (APP) has made it a prime therapeutic target.[1][2] Inhibition of DYRK1A is a promising strategy to mitigate the progression of these neurodegenerative conditions. This compound has emerged as a highly potent and selective inhibitor of DYRK1A.[1] This guide will compare its performance against other known DYRK1A inhibitors.
Efficacy and Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. This compound demonstrates exceptional potency against DYRK1A, with a sub-nanomolar IC50 value. The following table summarizes the reported IC50 values for this compound and other DYRK1A inhibitors.
| Inhibitor | DYRK1A IC50 (nM) | Other Notable Kinase IC50s (nM) | Reference(s) |
| This compound | 0.22 | DYRK1B: 0.28, CLK1: 22.8, CLK2: 88.8, GSK-3α: 7.44, GSK-3β: 221 | [3] |
| Harmine | ~80 - 700 | MAO-A (potent inhibitor) | [4][5] |
| AnnH75 | Submicromolar | CLK1, CLK4, haspin/GSG2 | [4] |
| AnnH31 | 81 | MAO-A: 3200 | [4] |
| SM07883 | 1.6 | DYRK1B, CLK4, GSK3β (potent inhibition) | [6] |
| L41 (Leucettine) | Submicromolar | Dual CLK/DYRK inhibitor | [6] |
| GNF4877 | Data not available | Promiscuous inhibitor of 254 kinases | [7] |
| 5-Iodotubercidin (5-IT) | Data not available | Promiscuous inhibitor of 102 kinases | [7] |
Selectivity Profile
A crucial aspect of a drug's utility is its selectivity for the intended target. Off-target effects can lead to undesirable side effects. This compound has been shown to be highly selective for DYRK1A, with significantly lower potency against a panel of 339 other kinases.[1]
In contrast, many other DYRK1A inhibitors exhibit off-target activity. For instance, Harmine is a potent inhibitor of monoamine oxidase A (MAO-A), which can lead to neurological side effects.[6] While some newer compounds like AnnH75 show improved selectivity over Harmine, they still inhibit other kinases like CLK1 and CLK4.[4] The comprehensive kinome profiling of this compound highlights its superior selectivity, a desirable characteristic for a therapeutic candidate.
Experimental Data: Effects on Tau Phosphorylation and Aβ Production
The primary therapeutic goal of DYRK1A inhibition in the context of Alzheimer's disease is to reduce Tau hyperphosphorylation and the production of amyloid-beta (Aβ) peptides.
Inhibition of Tau Phosphorylation
In vitro kinase assays have directly compared the ability of this compound and other inhibitors to block DYRK1A-mediated phosphorylation of Tau. One study demonstrated that this compound potently and dose-dependently inhibited the phosphorylation of Tau at serine 396.[8] In the same assay, Harmine required a concentration of 1 µM and above to show inhibition.[8]
In cellular assays, this compound dose-dependently reduced pS396-Tau levels with an IC50 of 1.7 µM.[3]
Reduction of Amyloid-β Production
This compound has also been shown to effectively reduce the production of Aβ in cellular models, with a reported IC50 of 1.06 µM.[3] The mechanism involves the inhibition of DYRK1A-mediated phosphorylation of APP, which in turn modulates its cleavage by secretases.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: DYRK1A signaling pathway in Alzheimer's disease and the inhibitory action of this compound.
Caption: General workflow for an in vitro DYRK1A kinase inhibition assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
DYRK1A Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding of an inhibitor to the kinase.
Materials:
-
DYRK1A enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test inhibitor (e.g., this compound)
-
Assay Buffer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add a mixture of the DYRK1A enzyme and the Eu-anti-Tag Antibody to the wells.
-
Add the Alexa Fluor™ 647-labeled Kinase Tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a TR-FRET capable plate reader, measuring the emission at 665 nm and 615 nm.
-
The ratio of the emissions is calculated and used to determine the degree of inhibition. IC50 values are then calculated from the dose-response curves.
Cellular Tau Phosphorylation Assay (ELISA)
This assay quantifies the levels of phosphorylated Tau in cell lysates following treatment with a DYRK1A inhibitor.
Materials:
-
Cell line overexpressing Tau (e.g., HEK293-Tau)
-
Test inhibitor (e.g., this compound)
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for total Tau
-
Detection antibody specific for phosphorylated Tau (e.g., anti-pS396-Tau)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
Procedure:
-
Seed the Tau-expressing cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24 hours).
-
Lyse the cells and collect the lysates.
-
Add the cell lysates to the wells of the pre-coated ELISA plate and incubate.
-
Wash the wells and add the phospho-specific Tau detection antibody.
-
Incubate and wash the wells, then add the HRP-conjugated secondary antibody.
-
After another incubation and wash, add the TMB substrate and allow the color to develop.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Normalize the phospho-Tau signal to the total protein concentration and calculate the IC50 value.[9][10]
Amyloid-β Production Assay (ELISA)
This assay measures the concentration of Aβ42 in the conditioned media of cells treated with a DYRK1A inhibitor.
Materials:
-
Cell line that produces Aβ (e.g., SH-SY5Y cells transfected with APP)
-
Test inhibitor (e.g., this compound)
-
ELISA kit for human Aβ42
Procedure:
-
Culture the Aβ-producing cells and treat them with different concentrations of the test inhibitor.
-
After the treatment period, collect the conditioned media.
-
Perform the Aβ42 ELISA according to the manufacturer's instructions.[11][12][13] This typically involves:
-
Adding the conditioned media to wells coated with an Aβ42 capture antibody.
-
Incubating and washing the wells.
-
Adding a detection antibody for Aβ42.
-
Incubating and washing, followed by the addition of a substrate for signal development.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the concentration of Aβ42 from a standard curve and determine the IC50 of the inhibitor.
Conclusion
This compound stands out as a highly potent and selective inhibitor of DYRK1A. The available data indicates its superiority in terms of on-target potency and a cleaner selectivity profile compared to many other known DYRK1A inhibitors, such as the less selective, first-generation inhibitor Harmine. Its demonstrated efficacy in reducing both Tau phosphorylation and Aβ production in preclinical models underscores its potential as a therapeutic candidate for Alzheimer's disease and other tauopathies. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Design, Synthesis, and Biological Evaluation of Selective DYRK1A Inhibitors: A New Avenue for a Disease Modifying Treatment of Alzheimer’s? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. raybiotech.com [raybiotech.com]
- 10. PathScan® Phospho-Tau (Ser214) Sandwich ELISA Kit (#44177) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. intimakmur.co.id [intimakmur.co.id]
- 12. novamedline.com [novamedline.com]
- 13. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
EHT 0202 and Harmine in Alzheimer's Disease Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EHT 0202 and harmine, two compounds investigated for their therapeutic potential in Alzheimer's disease. This analysis is based on preclinical data from various Alzheimer's models, focusing on their mechanisms of action and effects on key pathological hallmarks.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Therapeutic strategies have explored various targets to modify the disease course. This guide compares two such investigational compounds: EHT 0202, a modulator of the alpha-secretase pathway, and harmine, a dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor. While information on "EHT 5372" is not publicly available, EHT 0202 is a well-documented compound from the same developer with relevance to Alzheimer's disease research.
Mechanism of Action
EHT 0202 is known to enhance the activity of alpha-secretase, an enzyme that cleaves the amyloid precursor protein (APP) within the Aβ domain, thus precluding the formation of pathogenic Aβ peptides. This process also leads to the production of the neuroprotective soluble APP alpha fragment (sAPPα).
Harmine, on the other hand, is a potent inhibitor of DYRK1A, a kinase implicated in the hyperphosphorylation of tau protein and the regulation of APP processing. By inhibiting DYRK1A, harmine is proposed to reduce tau pathology and may also influence APP metabolism.
Comparative Efficacy in Preclinical Models
The following tables summarize the key findings from preclinical studies on EHT 0202 and harmine in various Alzheimer's disease models.
Table 1: Effects on Amyloid-Beta Pathology
| Compound | Model | Dosage/Concentration | Key Findings | Reference |
| EHT 0202 | Murine Neuroblastoma Cells (N2a-695) | 1-10 µM | Increased sAPPα secretion. | |
| Primary cultures of rat cortical neurons | 1 µM | Increased sAPPα release. | ||
| Aged monkeys | 2.5 mg/kg/day | Increased sAPPα levels in cerebrospinal fluid. | ||
| Harmine | Not extensively studied for direct Aβ modulation | - | Primary focus is on tau pathology. | - |
Table 2: Effects on Tau Pathology
| Compound | Model | Dosage/Concentration | Key Findings | Reference |
| EHT 0202 | Not a primary target | - | - | - |
| Harmine | Cellular models | Not specified | Reduced tau phosphorylation at multiple sites. | |
| 3xTg-AD mice | Not specified | Reduced levels of phosphorylated tau. |
Table 3: Neuroprotective and Cognitive Effects
| Compound | Model | Dosage/Concentration | Key Findings | Reference |
| EHT 0202 | Rat model of Aβ-induced toxicity | 1 µM | Protected against Aβ-induced cell death. | |
| Harmine | 3xTg-AD mice | Not specified | Ameliorated cognitive deficits. |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data.
EHT 0202: sAPPα Secretion Assay
-
Cell Culture: Murine neuroblastoma cells (N2a-695) or primary rat cortical neurons are cultured in appropriate media.
-
Treatment: Cells are treated with different concentrations of EHT 0202 or a vehicle control.
-
Incubation: The cells are incubated for a defined period to allow for APP processing.
-
Sample Collection: The conditioned medium is collected, and cells are lysed to measure total protein content for normalization.
-
Analysis: The levels of sAPPα in the conditioned medium are determined using Western blotting with an antibody specific for the C-terminus of sAPPα.
-
Quantification: The intensity of the sAPPα bands is quantified using densitometry and normalized to the total protein concentration.
Harmine: Tau Phosphorylation Assay
-
Model System: Cellular models expressing human tau or brain tissue from transgenic Alzheimer's model mice (e.g., 3xTg-AD) are used.
-
Treatment: The models are exposed to harmine or a vehicle control.
-
Protein Extraction: Total protein is extracted from the cells or brain tissue.
-
Western Blotting: The levels of phosphorylated tau are analyzed by Western blotting using a panel of antibodies that recognize specific phospho-epitopes on the tau protein.
-
Normalization: The levels of phosphorylated tau are normalized to the total amount of tau protein or a housekeeping protein like actin to ensure equal loading.
Summary and Conclusion
EHT 0202 and harmine represent two distinct therapeutic approaches to Alzheimer's disease. EHT 0202 targets the amyloid cascade by promoting the non-amyloidogenic processing of APP, leading to the production of the neuroprotective sAPPα fragment. In contrast, harmine primarily targets the downstream pathology of tau hyperphosphorylation through the inhibition of DYRK1A.
The available preclinical data suggests that both compounds have demonstrated potential in relevant Alzheimer's models. EHT 0202 has shown efficacy in increasing sAPPα levels and protecting against Aβ toxicity, while harmine has been effective in reducing tau phosphorylation and improving cognitive function in a mouse model of Alzheimer's disease.
The choice between these or similar compounds for further development would depend on the specific therapeutic strategy being pursued, whether it is to target the upstream amyloid cascade, the downstream tau pathology, or a combination of both. Further research, including head-to-head comparative studies and clinical trials, would be necessary to fully elucidate their therapeutic potential in humans.
A Head-to-Head Comparison of EHT 5372 and Leucettine L41 for the Reduction of Tau Pathology
For researchers and drug development professionals investigating therapeutic strategies against Tauopathies, the selective inhibition of key kinases involved in Tau hyperphosphorylation presents a promising avenue. This guide provides a detailed comparison of two such inhibitors: EHT 5372 and Leucettine L41. Both compounds target the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key player in the pathology of Alzheimer's disease and other neurodegenerative disorders.
At a Glance: this compound vs. Leucettine L41
| Feature | This compound | Leucettine L41 |
| Primary Target | DYRK1A | DYRK1A |
| Potency (DYRK1A IC50) | 0.22 nM[1] | Not explicitly quantified in the provided results, but described as a potent inhibitor. |
| Selectivity | Highly selective over 339 kinases[1] | Preferential for DYRK1A, also inhibits other DYRKs and CLKs. |
| Mechanism of Action | Direct inhibition of DYRK1A, reducing Tau phosphorylation and Aβ production.[1] | Inhibition of DYRK1A, leading to modulation of the AKT/GSK-3β pathway and reduced Tau phosphorylation.[2][3][4] |
| In Vitro Efficacy | Potently inhibits DYRK1A-induced Tau phosphorylation at multiple sites.[1] Normalizes Aβ-induced Tau phosphorylation.[1] | Reduces Tau phosphorylation in cellular models. |
| In Vivo Efficacy | Warrants in vivo investigation.[1] | Prevents memory impairments and neurotoxicity in an Aβ25-35-induced mouse model of AD-like toxicity.[2][3][4] |
| Development Stage | Preclinical (primarily in vitro studies) | Preclinical (in vitro and in vivo studies) |
Pharmacological Profile
A deeper dive into the pharmacological data reveals the distinct profiles of this compound and Leucettine L41.
| Parameter | This compound | Leucettine L41 |
| DYRK1A IC50 | 0.22 nM[1] | Not explicitly quantified |
| DYRK1B IC50 | 0.28 nM | Inhibits |
| DYRK2 IC50 | 10.8 nM | Inhibits |
| CLK1 IC50 | 22.8 nM | Inhibits |
| CLK2 IC50 | 88.8 nM | Not specified |
| CLK4 IC50 | 59.0 nM | Inhibits |
| GSK-3α IC50 | 7.44 nM | Not specified |
| GSK-3β IC50 | 221 nM | Modulates activity indirectly[2][3] |
Mechanism of Action and Signaling Pathways
Both this compound and Leucettine L41 exert their effects on Tau pathology primarily through the inhibition of DYRK1A. However, their downstream effects on cellular signaling pathways show some differences.
This compound directly inhibits DYRK1A, which is known to phosphorylate Tau at several sites, contributing to its hyperphosphorylation and the formation of neurofibrillary tangles.[1] Furthermore, this compound has been shown to normalize the production of amyloid-beta (Aβ) peptides, suggesting a dual therapeutic potential.[1]
Leucettine L41 also inhibits DYRK1A. Its mechanism in reducing Tau phosphorylation has been linked to the modulation of the PI3K/Akt/GSK-3β signaling pathway. By inhibiting DYRK1A, Leucettine L41 prevents the Aβ-induced decrease in Akt activation and the subsequent increase in GSK-3β activity, a major Tau kinase.[2][3]
Experimental Protocols
In Vitro DYRK1A Kinase Assay (for this compound)
This protocol is based on the methodology described for assessing the inhibitory activity of this compound on DYRK1A-mediated Tau phosphorylation.[5]
Objective: To determine the dose-dependent inhibition of Tau phosphorylation by this compound.
Materials:
-
Recombinant human DYRK1A protein
-
Recombinant human Tau protein (e.g., Tau-441)
-
ATP
-
Kinase reaction buffer
-
This compound (various concentrations)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-Tau (e.g., pS396), anti-total-Tau (e.g., Tau-5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Prepare a reaction mixture containing recombinant DYRK1A and Tau proteins in the kinase reaction buffer.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phosphorylated Tau (e.g., anti-pS396).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total Tau to normalize for protein loading.
-
Quantify the band intensities to determine the IC50 of this compound.
In Vivo Aβ25-35-Induced Tau Pathology Model (for Leucettine L41)
This protocol is based on the in vivo study of Leucettine L41 in a mouse model of Alzheimer's disease-like toxicity.[2][3][4]
Objective: To assess the neuroprotective effects of Leucettine L41 against Aβ-induced memory deficits and Tau pathology.
Animal Model: Male Swiss mice.
Materials:
-
Amyloid-beta peptide (25-35 fragment), oligomeric form
-
Leucettine L41 (0.4, 1.2, 4 µg)
-
Vehicle control (e.g., saline)
-
Surgical equipment for intracerebroventricular (i.c.v.) injection
-
Behavioral testing apparatus (e.g., Y-maze, passive avoidance, Morris water maze)
-
Reagents for Western blotting and ELISA
Procedure:
-
Prepare oligomeric Aβ25-35 peptide.
-
Anesthetize the mice and perform i.c.v. injection of oligomeric Aβ25-35 peptide.
-
Co-inject Leucettine L41 at different doses (0.4, 1.2, and 4 µg) or vehicle with the Aβ peptide.
-
Allow the animals to recover for 7 days.
-
Conduct behavioral tests to assess spatial and non-spatial, short- and long-term memory.
-
After behavioral testing, sacrifice the animals and collect hippocampal tissue.
-
Perform Western blot analysis on hippocampal lysates to measure levels of phosphorylated Tau, total Tau, and markers of the Akt/GSK-3β pathway.
-
Perform ELISA to quantify markers of oxidative stress and apoptosis.
Summary and Future Directions
This compound emerges as a highly potent and selective DYRK1A inhibitor with promising in vitro activity against both Tau and amyloid pathologies. Its high selectivity may translate to a favorable safety profile in future in vivo and clinical studies. However, the current lack of published in vivo data on its efficacy in reducing Tau pathology is a notable gap.
Leucettine L41, while also a potent DYRK1A inhibitor, has demonstrated clear neuroprotective effects in an in vivo model of AD-like toxicity. Its ability to modulate the Akt/GSK-3β pathway provides a well-defined mechanism for its anti-Tau pathology effects.
For researchers, the choice between these two compounds may depend on the specific research question:
-
For in vitro studies on the direct effects of highly selective DYRK1A inhibition on Tau phosphorylation and Aβ production, this compound is an excellent candidate.
-
For in vivo studies investigating the therapeutic potential of a DYRK1A inhibitor in a model of neurodegeneration, Leucettine L41 provides a valuable tool with established efficacy.
Future research should focus on conducting in vivo studies with this compound to validate its in vitro findings and to allow for a more direct comparison with Leucettine L41 in animal models of Tauopathy. Head-to-head in vivo comparison studies would be invaluable in determining the relative therapeutic potential of these two promising compounds.
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison: EHT 5372 and DYR219 in the Inhibition of DYRK1A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): EHT 5372 and DYR219. DYRK1A is a critical therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease, due to its role in the phosphorylation of Tau protein and the production of amyloid-beta (Aβ) peptides.[1][2] This comparison synthesizes available experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Mechanism of Action and Kinase Selectivity
Both this compound and DYR219 are potent inhibitors of DYRK1A. This compound is a thiazolo[5,4-f]quinazoline derivative, while DYR219 is a benzimidazole-based inhibitor.[1][3] They both act as ATP-competitive inhibitors, binding to the kinase domain of DYRK1A and preventing the transfer of phosphate to its substrates.
In Vitro Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of this compound and DYR219 against DYRK1A and other related kinases. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions such as ATP concentration can significantly influence the results.
| Target Kinase | This compound IC50 (nM) | DYR219 IC50 (nM) | Notes |
| DYRK1A | 0.22[1][4][5] | 34[6] | This compound demonstrates significantly higher potency in biochemical assays. |
| DYRK1B | 0.28[4] | 29[6] | Both compounds show high potency against DYRK1B. |
| DYRK2 | 10.8[4] | Not Available | This compound shows good selectivity over DYRK2. |
| CLK1 | 22.8[4] | Not Available | This compound has over 100-fold selectivity for DYRK1A over CLK1.[7] |
| CLK2 | 88.8[4] | Not Available | |
| GSK-3α | 7.44[4] | Not Available | |
| GSK-3β | 221[4] | Not Available |
Note: The IC50 values for this compound were determined against a panel of 339 kinases.[1][5]
Cellular Activity
In cellular assays, both compounds have been shown to reduce the phosphorylation of Tau protein, a key downstream target of DYRK1A.
| Cellular Assay | This compound | DYR219 |
| Tau Phosphorylation (pS396) | IC50 = 1.7 µM[4] | EC50 = 142 nM (in H4 neuroglioma cells)[6] |
| Aβ Production | IC50 = 1.06 µM[4] | Reduces insoluble Aβ in 3xTg AD mice.[3] |
DYR219 has also been observed to cause a significant reduction in DYRK1A protein levels through an unknown mechanism, which may contribute to its in vivo efficacy.[6]
In Vivo Efficacy
Both compounds have demonstrated efficacy in preclinical animal models of Alzheimer's disease.
-
DYR219: In 3xTg-AD mice, DYR219 reduced levels of insoluble phosphorylated Tau (Ser396) and insoluble Aβ.[3] In Drosophila models, DYR219 suppressed the rough eye phenotype caused by overexpression of human Tau or Aβ and extended the lifespan of these flies.[3][8] It also improved locomotor deficits in Tau-overexpressing flies.[8]
-
This compound: While specific in vivo data for this compound is less detailed in the provided search results, its potent in vitro activity and ability to inhibit both Tau phosphorylation and Aβ production suggest it warrants further in vivo investigation.[1][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
Caption: DYRK1A signaling pathway in Alzheimer's disease and points of inhibition by this compound and DYR219.
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|EHT5372 [dcchemicals.com]
- 6. DYR219 | DYRK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. DYRK1A antagonists rescue degeneration and behavioural deficits of in vivo models based on amyloid-β, Tau and DYRK1A neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Potential for Synergistic Breakthroughs: Evaluating EHT 5372 in Combination Therapies for Alzheimer's Disease
For researchers, scientists, and drug development professionals, the quest for effective Alzheimer's disease (AD) therapeutics is a complex puzzle. While single-target drugs have shown limited success, combination therapies that simultaneously address multiple pathological cascades hold significant promise. This guide provides a comparative overview of the preclinical data for EHT 5372, a potent and selective DYRK1A inhibitor, and explores the theoretical framework and potential for synergistic effects when combined with other classes of Alzheimer's drugs.
This compound has emerged as a promising drug candidate due to its role in modulating the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is implicated in both the tau and amyloid pathologies that are hallmarks of Alzheimer's disease.[1][2][3] This unique mechanism of action makes it a strong candidate for combination therapies. While direct preclinical or clinical studies evaluating the synergistic effects of this compound with other AD drugs are not yet available in the public domain, this guide will provide a comprehensive analysis of its potential based on its mechanism and the known effects of other drug classes.
This compound: A Dual-Action Inhibitor
This compound is a highly potent inhibitor of the DYRK family of kinases, with a particularly high affinity for DYRK1A.[4][5] Its mechanism of action is centered on reducing the hyperphosphorylation of tau proteins and modulating the production of amyloid-beta (Aβ) peptides, both of which are central to the pathogenesis of Alzheimer's disease.[1][2][3]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in Alzheimer's disease.
Potential Synergistic Combinations with this compound
The following sections outline the theoretical basis for combining this compound with other classes of Alzheimer's drugs. The experimental data presented is for the individual drug classes and serves as a foundation for postulating synergistic effects.
This compound and Cholinesterase Inhibitors (e.g., Donepezil)
Rationale for Synergy: Cholinesterase inhibitors, such as donepezil, increase the levels of acetylcholine, a neurotransmitter crucial for memory and learning, by inhibiting its breakdown. While these drugs provide symptomatic relief, they do not address the underlying pathology. This compound, by targeting tau and amyloid pathologies, could complement the symptomatic benefits of cholinesterase inhibitors, potentially leading to a more robust and sustained therapeutic effect.
Preclinical Data for Cholinesterase Inhibitors:
| Drug Class | Model | Key Findings |
| Cholinesterase Inhibitors | Aged Rabbits | Galantamine, but not donepezil, significantly improved learning.[6] |
This compound and NMDA Receptor Antagonists (e.g., Memantine)
Rationale for Synergy: Memantine protects neurons from excitotoxicity by blocking N-methyl-D-aspartate (NMDA) receptors.[7][8][9] This neuroprotective effect could be synergistic with the disease-modifying actions of this compound. By reducing neuronal damage, memantine may create a more favorable environment for this compound to exert its effects on tau and amyloid clearance.
Preclinical Data for NMDA Receptor Antagonists:
| Drug Class | Model | Key Findings |
| NMDA Receptor Antagonists | Ischemic Stroke Models | Memantine reduced infarct size and improved neurological function.[10] |
| Alzheimer's Disease Models | Memantine restored synaptic plasticity and provided neuroprotection.[8] |
This compound and Anti-Amyloid Beta (Aβ) Therapies
Rationale for Synergy: Anti-Aβ therapies, such as monoclonal antibodies, are designed to clear amyloid plaques from the brain.[11][12] this compound not only reduces Aβ production but also targets tau pathology, which is believed to be downstream of amyloid deposition. A combination therapy could therefore provide a more comprehensive attack on the amyloid cascade, with the anti-Aβ agent clearing existing plaques and this compound preventing further Aβ production and mitigating downstream tau pathology.
Preclinical Data for Anti-Amyloid Beta Therapies:
| Drug Class | Model | Key Findings |
| Anti-Aβ Monoclonal Antibodies | Transgenic Mice | Reduced Aβ plaque burden and improved cognitive function.[13] |
This compound and Anti-Tau Therapies
Rationale for Synergy: Anti-tau therapies, including immunotherapies, aim to reduce the burden of neurofibrillary tangles.[14][15][16][17] this compound inhibits the initial phosphorylation of tau, a critical step in the formation of these tangles. Combining this compound with an anti-tau agent that promotes the clearance of existing tangles could offer a powerful two-pronged approach to tackling tauopathy.
Preclinical Data for Anti-Tau Therapies:
| Drug Class | Model | Key Findings |
| Anti-Tau Antibodies | Tauopathy Mouse Models | Reduced tau pathology and improved cognitive and functional outcomes.[14] |
Experimental Protocols for Evaluating Synergy
To empirically validate the theoretical synergies outlined above, rigorous preclinical studies are required. The following provides a general experimental workflow.
In Vitro Synergy Studies
-
Cell-based Assays: Utilize neuronal cell lines (e.g., SH-SY5Y) or primary neurons to assess the combined effects of this compound and other drugs on:
-
Aβ production and aggregation (ELISA, Western Blot)
-
Tau phosphorylation at various epitopes (Western Blot, AlphaLISA)
-
Cell viability and neuroprotection against Aβ or tau-induced toxicity (MTT assay, LDH assay)
-
-
Data Analysis: Use mathematical models such as the Chou-Talalay method to determine if the combination exhibits synergism, additivity, or antagonism.
In Vivo Synergy Studies in Animal Models
-
Animal Models: Employ transgenic mouse models of Alzheimer's disease that recapitulate key aspects of the pathology (e.g., 3xTg-AD, 5XFAD).
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + combination drug
-
-
Outcome Measures:
-
Behavioral analysis: Assess cognitive function using tests such as the Morris water maze, Y-maze, and novel object recognition.
-
Histopathology: Quantify amyloid plaque load and neurofibrillary tangle pathology in the brain using immunohistochemistry and specific staining methods.
-
Biochemical analysis: Measure levels of soluble and insoluble Aβ and phosphorylated tau in brain homogenates.
-
Synaptic markers: Evaluate synaptic integrity by measuring levels of proteins like synaptophysin and PSD-95.
-
Hypothetical Experimental Workflow
Caption: A generalized workflow for evaluating synergistic drug effects.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with other Alzheimer's drugs is currently lacking, the theoretical rationale for such combinations is strong. This compound's unique mechanism of targeting both amyloid and tau pathologies positions it as an ideal candidate for combination therapies. The preclinical data for existing Alzheimer's drug classes provide a solid foundation for designing and testing these novel therapeutic strategies. Rigorous in vitro and in vivo studies are now needed to translate this potential into tangible benefits for patients with Alzheimer's disease. The path forward lies in the systematic evaluation of these combinations to identify synergistic interactions that can lead to more effective and holistic treatments for this devastating neurodegenerative disorder.
References
- 1. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|EHT5372 [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Unusual Binding Model of the Methyl 9-Anilinothiazolo[5,4-f] quinazoline-2-carbimidates (EHT 1610 and this compound) Confers High Selectivity for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical investigation of the functional effects of memantine and memantine combined with galantamine or donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist--a review of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 11. Exploring The Efficacy of Anti-amyloid-β Therapeutics In Treating Alzheimer Disease — Youth STEM 2030 [youthstem2030.org]
- 12. Current Anti-Amyloid-β Therapy for Alzheimer’s Disease Treatment: From Clinical Research to Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Current Status of Clinical Trials on Tau Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ANTI-TAU TRIALS FOR ALZHEIMER’S DISEASE: A REPORT FROM THE EU/US/CTAD TASK FORCE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 16. Tau immunotherapies for Alzheimer’s disease and related tauopathies: status of trials and insights from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tau-targeting therapies for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of EHT 5372's Efficacy: A Comparative Analysis Across Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of EHT 5372, a potent DYRK1A inhibitor, in various cellular contexts. This guide provides a comparative analysis with supporting experimental data, detailed protocols, and visual representations of its mechanism of action.
This compound has emerged as a highly selective and potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key player in the pathology of Alzheimer's disease and other neurological disorders.[1][2] Its primary mechanism involves the modulation of Tau phosphorylation and amyloid beta (Aβ) production, offering a promising therapeutic avenue.[1][2] This guide provides a cross-validation of this compound's effects in different cell lines, comparing its performance with other alternatives where data is available.
Comparative Efficacy of this compound
This compound demonstrates significant inhibitory activity against DYRK1A and a panel of related kinases. Its efficacy has been primarily characterized in HEK293 cells, a common line for studying the cellular mechanisms of Alzheimer's disease.
Inhibitory Activity of this compound Against a Panel of Kinases
| Kinase | IC50 (nM) |
| DYRK1A | 0.22 |
| DYRK1B | 0.28 |
| DYRK2 | 10.8 |
| DYRK3 | 93.2 |
| CLK1 | 22.8 |
| CLK2 | 88.8 |
| CLK4 | 59.0 |
| GSK-3α | 7.44 |
| GSK-3β | 221 |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various kinases, highlighting its high potency for DYRK1A.[3]
Effects of this compound on Alzheimer's Disease-Related Pathologies in HEK293 Cells
| Parameter | Cell Line | This compound Concentration | Effect | IC50 |
| Tau Phosphorylation (pS396) | HEK293 | 0.01 - 1 µM | Dose-dependent reduction | 1.7 µM |
| Aβ Production | HEK293 | Not specified | Dose-dependent reduction | 1.06 µM |
| Cell Viability | HEK293 | 0.1 - 10 µM | Maintained above 87% | Not Applicable |
This table outlines the dose-dependent effects of this compound on key pathological markers of Alzheimer's disease in HEK293 cells.[3]
While comprehensive cross-validation data in a wide array of cell lines is still emerging, a related compound, EHT 1610, has shown effects in KMT2A-R acute lymphoblastic leukemia cell lines, suggesting the potential for broader applications of DYRK1A inhibitors beyond neurodegenerative diseases.[4] Further research is warranted to establish the efficacy of this compound in other cancer cell lines and models of other diseases where DYRK1A is implicated.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the methods used to evaluate its efficacy, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: this compound inhibits DYRK1A, a kinase that contributes to Alzheimer's pathology by phosphorylating Tau and influencing APP processing.
Caption: A typical experimental workflow to assess the efficacy of this compound in cultured cells.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. Specific details may need to be optimized for different cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293) in appropriate culture vessels at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
-
Reagent Preparation: Prepare MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS.
-
Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Kinase Inhibition Assay
-
Reaction Setup: In a microplate, combine recombinant DYRK1A enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a reference inhibitor.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time to allow for kinase activity.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based assay or a luminescence-based ATP detection assay.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis for Tau Phosphorylation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies specific for phosphorylated Tau (e.g., pS396) and total Tau overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated Tau to total Tau.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels
-
Sample Collection: Collect the conditioned medium from the treated cells.
-
ELISA Procedure: Use a commercially available Aβ ELISA kit (e.g., for Aβ40 or Aβ42) and follow the manufacturer's instructions. This typically involves coating a microplate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, and a substrate for colorimetric detection.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the concentration of Aβ in the samples based on a standard curve generated with known amounts of Aβ peptide.
References
- 1. This compound|EHT5372 [dcchemicals.com]
- 2. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DYRK1A inhibition results in MYC and ERK activation rendering KMT2A-R acute lymphoblastic leukemia cells sensitive to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Independent Analysis of EHT 5372's Role in Alzheimer's Disease Research
An Objective Comparison of a Novel DYRK1A Inhibitor
In the landscape of Alzheimer's disease research, the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a promising therapeutic strategy. EHT 5372, a potent and selective DYRK1A inhibitor, has garnered significant attention since its initial characterization. This guide provides a comprehensive comparison of the published findings on this compound, offering researchers, scientists, and drug development professionals an objective overview of its performance, supported by available experimental data and detailed methodologies.
Performance of this compound: A Quantitative Overview
Below is a summary of the key quantitative data reported for this compound and a comparison with other known DYRK1A inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | This compound IC₅₀ (nM) | Reference |
| DYRK1A | 0.22 | [2] |
| DYRK1B | 0.28 | [2] |
| DYRK2 | 10.8 | [2] |
| DYRK3 | 93.2 | [2] |
| CLK1 | 22.8 | [2] |
| CLK2 | 88.8 | [2] |
| CLK4 | 59.0 | [2] |
| GSK-3α | 7.44 | [2] |
| GSK-3β | 221 | [2] |
Table 2: Cellular Activity of this compound in Alzheimer's Disease Models
| Cellular Effect | This compound IC₅₀ (µM) | Cell Model | Reference |
| Reduction of pS396-Tau levels | 1.7 | Not specified | [2] |
| Reduction of Aβ production | 1.06 | Not specified | [2] |
Table 3: Comparison of IC₅₀ Values for Various DYRK1A Inhibitors
| Inhibitor | DYRK1A IC₅₀ (nM) | Other Notable Kinase Targets (IC₅₀ in nM) | Reference |
| This compound | 0.22 | DYRK1B (0.28), GSK-3α (7.44) | [2] |
| Harmine | ~50 | MAO-A | |
| GNF4877 | 3.5 | [3] | |
| CC-401 | 1.9 | [3] | |
| INDY | 11 | [3] | |
| Leucettine L41 | 15 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed experimental protocols are crucial for the independent replication and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of this compound, based on the original publication and standard laboratory practices.
In Vitro DYRK1A Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of DYRK1A.
-
Materials:
-
Recombinant human DYRK1A enzyme
-
Tau protein or a specific peptide substrate (e.g., DYRKtide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound and other test compounds dissolved in DMSO
-
96-well assay plates
-
Detection reagents (e.g., phospho-specific antibodies for Western blot or ELISA)
-
-
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in the kinase assay buffer.
-
In a 96-well plate, add the recombinant DYRK1A enzyme, the Tau protein or peptide substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km value for DYRK1A.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by denaturing the enzyme with SDS-PAGE sample buffer.
-
Detect the level of substrate phosphorylation using an appropriate method:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the target phosphorylation site on Tau.
-
ELISA: Use a plate pre-coated with a capture antibody for the substrate and a detection antibody that recognizes the phosphorylated form of the substrate.
-
-
Quantify the signal and calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Tau Phosphorylation Assay
This assay measures the ability of a compound to inhibit Tau phosphorylation within a cellular context.
-
Materials:
-
A suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Cell culture medium and supplements.
-
This compound and other test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-Tau (specific to various sites, e.g., pS396), anti-total-Tau, and a loading control antibody (e.g., anti-actin).
-
Reagents for Western blotting or ELISA.
-
-
Procedure:
-
Plate the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or other test compounds for a specified duration (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
Analyze the levels of phosphorylated Tau and total Tau in the cell lysates:
-
Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with the appropriate primary and secondary antibodies.
-
ELISA: Use a sandwich ELISA kit specific for the detection of phosphorylated and total Tau.
-
-
Quantify the band intensities (for Western blot) or the colorimetric/fluorometric signal (for ELISA).
-
Normalize the levels of phosphorylated Tau to the levels of total Tau and the loading control.
-
Calculate the percentage of reduction in Tau phosphorylation compared to the vehicle-treated control and determine the IC₅₀ value.
-
Amyloid-Beta (Aβ) Production Assay
This assay is used to assess the effect of a compound on the production of Aβ peptides in a cellular model.
-
Materials:
-
A cell line that overexpresses the amyloid precursor protein (APP), such as HEK293 cells stably transfected with human APP.
-
Cell culture medium and supplements.
-
This compound and other test compounds.
-
ELISA kits for the specific detection of Aβ₄₀ and Aβ₄₂.
-
-
Procedure:
-
Plate the APP-overexpressing cells in multi-well plates.
-
Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or other test compounds.
-
Incubate the cells for a defined period (e.g., 24-48 hours) to allow for Aβ production and secretion into the culture medium.
-
Collect the conditioned medium from each well.
-
Measure the concentrations of Aβ₄₀ and Aβ₄₂ in the conditioned medium using specific sandwich ELISA kits according to the manufacturer's instructions.
-
In parallel, assess cell viability in the treated wells using an appropriate assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects on Aβ production are not due to cytotoxicity.
-
Normalize the Aβ levels to a measure of cell viability or total protein content.
-
Calculate the percentage of reduction in Aβ production compared to the vehicle-treated control and determine the IC₅₀ value.
-
Conclusion
This compound stands out as a highly potent inhibitor of DYRK1A with demonstrated efficacy in reducing Tau phosphorylation and Aβ production in preclinical models of Alzheimer's disease. While the body of independent research specifically replicating the initial findings is still developing, its use as a tool compound in various studies lends credence to its reported mechanism of action. The provided data and protocols offer a foundation for researchers to objectively evaluate this compound in their own experimental settings and to compare its performance against other emerging DYRK1A inhibitors. Further independent validation studies will be crucial in solidifying the therapeutic potential of this compound for Alzheimer's disease.
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of EHT 5372: A Comparative Guide for Novel DYRK1A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of EHT 5372, a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), against other known DYRK1A inhibitors, Harmine and Leucettine L41. The objective is to offer a clear, data-driven assessment of this compound's potential as a therapeutic agent, particularly in the context of Alzheimer's disease and other tauopathies.
Executive Summary
This compound demonstrates a promising in vitro therapeutic window, characterized by its high potency against DYRK1A and low cytotoxicity at effective concentrations. Compared to the less selective inhibitor Harmine and the multi-targeted Leucettine L41, this compound exhibits a superior selectivity profile, suggesting a potentially wider therapeutic margin. This guide presents the supporting experimental data in a structured format, details the methodologies for key experiments, and provides visual representations of the relevant biological pathways and experimental workflows.
Comparative Analysis of In Vitro Therapeutic Window
The therapeutic window of a compound is a critical measure of its potential clinical utility, defined by the concentration range that provides therapeutic efficacy without causing significant toxicity. For the purpose of this in vitro comparison, we are assessing the ratio between the concentration required for a cytotoxic effect (as measured by cell viability assays) and the concentration required for a therapeutic effect (inhibition of DYRK1A activity and its downstream pathological consequences).
Table 1: In Vitro Efficacy and Cytotoxicity of DYRK1A Inhibitors
| Compound | Target | Therapeutic Efficacy (IC50) | Cytotoxicity | In Vitro Therapeutic Window |
| This compound | DYRK1A | 0.22 nM (Kinase Assay)[1][2][3] 1.7 µM (pS396-Tau reduction in cells)[1] 1.06 µM (Aβ production reduction in cells)[1] | >87% cell viability at 10 µM[1] | Favorable |
| Harmine | DYRK1A, MAO-A, and others | 33 nM (Kinase Assay)[4] ~300 nM (in human islets)[5] | No toxicity observed at 30 µM in human β-cells[6]. Modest cytotoxicity at high doses in MIN6 and INS1E cells[7]. | Moderate |
| Leucettine L41 | DYRKs, CLKs, GSK-3 | 10-60 nM (Kinase Assay)[8] | >20 µM (IC50 in HT-22 cells)[9]. No cytotoxicity in MIN6 and INS1E cells[7]. | Favorable |
Interpretation:
This compound exhibits a very high potency for DYRK1A in biochemical assays (sub-nanomolar IC50) and demonstrates efficacy in cellular models at concentrations (1-2 µM) that are significantly lower than the concentration at which minimal cytotoxicity is observed (>10 µM)[1]. This suggests a wide in vitro therapeutic window.
Harmine, while a potent DYRK1A inhibitor, is less selective and shows toxicity at higher concentrations[7][10][11]. Its therapeutic window may be limited by off-target effects, particularly its potent inhibition of monoamine oxidase A (MAO-A)[12].
Leucettine L41 also shows a favorable in vitro therapeutic window with low cytotoxicity at effective concentrations[7][9]. However, its broader kinase inhibition profile, targeting multiple DYRKs, CLKs, and GSK-3, may lead to a more complex pharmacological profile compared to the highly selective this compound[8][13][14].
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is paramount for minimizing off-target effects and widening the therapeutic window.
Table 2: Kinase Selectivity of DYRK1A Inhibitors
| Compound | Primary Target | Selectivity Profile |
| This compound | DYRK1A | Highly selective over a panel of 339 kinases[1][2][3]. Minimal impact on CLK and GSK3 families[15]. |
| Harmine | DYRK1A | Inhibits multiple kinases including DYRK1B, DYRK2, CLK1, CLK4, and PIM1 with significant activity[11]. Potent MAO-A inhibitor[12][16]. |
| Leucettine L41 | DYRKs/CLKs | Potent inhibitor of DYRKs (1A, 1B, 2, 3, 4) and CLKs (1, 4). Also inhibits GSK-3α/β[8][9]. |
Interpretation:
This compound stands out for its exceptional selectivity for DYRK1A, which is a significant advantage in drug development as it reduces the likelihood of unforeseen side effects. Harmine's lack of selectivity is a major drawback for its therapeutic potential[10][11][12]. Leucettine L41's multi-target profile could be beneficial in certain contexts but also increases the complexity of its mechanism of action and potential for off-target effects[14].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Principle: A recombinant kinase (e.g., DYRK1A) is incubated with its substrate (e.g., a specific peptide) and ATP. The inhibitor is added at various concentrations. The amount of phosphorylated substrate is then measured, typically using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence/luminescence-based assays that detect ADP production or the phosphorylated product.
-
Protocol Outline:
-
Prepare a reaction mixture containing the kinase, a specific substrate peptide (e.g., DYRKtide), and assay buffer.
-
Add serial dilutions of the test compound (this compound, Harmine, or Leucettine L41).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the amount of phosphorylated substrate or ADP produced.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells (e.g., neuronal cell lines like SH-SY5Y or primary neurons) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blotting for Phosphorylated Tau
This technique is used to detect and quantify the levels of specific phosphorylated proteins, such as Tau phosphorylated at specific sites (e.g., pS396), in cell or tissue lysates.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (in this case, phosphorylated Tau).
-
Protocol Outline:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of Tau (e.g., anti-pS396-Tau).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizing Pathways and Workflows
DYRK1A Signaling Pathway in Alzheimer's Disease
Caption: DYRK1A signaling in Alzheimer's disease and points of intervention.
Experimental Workflow for Therapeutic Window Assessment
Caption: Workflow for assessing the therapeutic window of kinase inhibitors.
Conclusion
Based on the available in vitro data, this compound presents a compelling profile as a DYRK1A inhibitor with a potentially superior therapeutic window compared to Harmine and Leucettine L41. Its high potency and remarkable selectivity are key attributes that warrant further investigation in preclinical in vivo models of neurodegenerative diseases. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this promising area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|EHT5372 [dcchemicals.com]
- 4. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Harmine - Wikipedia [en.wikipedia.org]
Genetic Validation of EHT 5372's Mechanism of Action as a DYRK1A Inhibitor
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of EHT 5372, a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with other known inhibitors, focusing on the genetic validation of its mechanism of action. The content is tailored for researchers, scientists, and drug development professionals, presenting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of this compound's therapeutic potential, particularly in the context of Alzheimer's disease.
Executive Summary
This compound is a highly potent and selective inhibitor of DYRK1A, a kinase implicated in the pathology of Alzheimer's disease through its role in Tau hyperphosphorylation and amyloid-beta (Aβ) production.[1][2] Genetic approaches, including small interfering RNA (siRNA) mediated knockdown and transient overexpression of DYRK1A, have been instrumental in validating the on-target effect of this compound. This guide compares the efficacy of this compound with other DYRK1A inhibitors, namely Harmine and Epigallocatechin gallate (EGCG), and provides the experimental framework for replicating these validation studies.
Comparison of DYRK1A Inhibitors
The following table summarizes the key performance indicators of this compound in comparison to Harmine and EGCG, focusing on their inhibitory activity against DYRK1A.
| Inhibitor | Reported IC50 for DYRK1A | Key Features | Genetic Validation Approach |
| This compound | 0.22 nM[1][2] | Highly potent and selective over a large panel of kinases.[1] Reduces Tau phosphorylation at multiple sites and normalizes Aβ-induced Tau phosphorylation.[1][2] | siRNA knockdown and overexpression of DYRK1A in cellular models confirm its on-target activity.[1][2] |
| Harmine | 33 nM - 0.7 µM[3][4] | Natural β-carboline alkaloid. Potent inhibitor, but also shows off-target effects, including MAO-A inhibition.[4] | siRNA-mediated knockdown of DYRK1A mimics the effect of Harmine on reducing Tau phosphorylation.[4] |
| EGCG | ~300 nM | A natural polyphenol found in green tea. Non-competitive inhibitor of DYRK1A.[5] | Genetic normalization of DYRK1A expression in mouse models has been shown to be mimicked by EGCG treatment. |
Genetic Validation of this compound's Mechanism of Action
Genetic validation strategies are crucial for confirming that the pharmacological effects of a compound are mediated through its intended target. For this compound, both loss-of-function (siRNA knockdown) and gain-of-function (overexpression) approaches have been employed to solidify the link between DYRK1A inhibition and the observed reduction in Tau phosphorylation.
DYRK1A Knockdown Mimics the Effect of this compound
Studies have demonstrated that reducing the expression of DYRK1A using siRNA leads to a decrease in the phosphorylation of Tau at various sites, an effect that is mirrored by the application of this compound. This provides strong evidence that this compound exerts its therapeutic effect through the inhibition of DYRK1A.
DYRK1A Overexpression is Rescued by this compound
Conversely, transiently overexpressing DYRK1A in cell models leads to a significant increase in Tau phosphorylation.[6] Treatment of these cells with this compound effectively reverses this hyperphosphorylation, further confirming that the compound's mechanism of action is the specific inhibition of DYRK1A activity.[6]
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
siRNA-Mediated Knockdown of DYRK1A in HEK293 Cells
Objective: To validate that the reduction of DYRK1A expression mimics the effect of this compound on Tau phosphorylation.
Materials:
-
HEK293 cells
-
DYRK1A-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium (DMEM with 10% FBS)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed HEK293 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 75 pmol of siRNA (DYRK1A-specific or non-targeting control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis: Proceed with Western blot analysis to assess the levels of DYRK1A, phosphorylated Tau (p-Tau), and total Tau.
Transient Overexpression of DYRK1A in HEK293 Cells
Objective: To demonstrate that this compound can rescue the hyperphosphorylation of Tau induced by DYRK1A overexpression.
Materials:
-
HEK293 cells
-
DYRK1A expression plasmid (e.g., pcDNA3.1-DYRK1A) and an empty vector control
-
Lipofectamine 3000 transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed HEK293 cells as described in the siRNA protocol.
-
Plasmid-Lipofectamine Complex Formation:
-
For each well, dilute 2.5 µg of plasmid DNA (DYRK1A expression vector or empty vector) into 125 µL of Opti-MEM.
-
Add 5 µL of P3000 reagent and mix.
-
In a separate tube, dilute 3.75 µL of Lipofectamine 3000 into 125 µL of Opti-MEM.
-
Combine the diluted DNA and diluted Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the 250 µL of DNA-lipid complex to the cells.
-
Incubation and Treatment:
-
Incubate the cells for 24 hours.
-
Replace the medium with fresh complete medium containing either this compound at the desired concentration or an equivalent volume of DMSO as a vehicle control.
-
Incubate for an additional 24 hours.
-
-
Cell Lysis and Protein Quantification: Follow the same procedure as described for the siRNA experiment.
-
Western Blot Analysis: Analyze the protein lysates by Western blotting for DYRK1A, p-Tau, and total Tau levels.
Western Blot Analysis for Phospho-Tau
Objective: To detect and quantify the levels of total and phosphorylated Tau protein.
Materials:
-
Protein lysates from experimental cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-DYRK1A, anti-phospho-Tau (specific to phosphorylation sites of interest, e.g., pS396, pT212), anti-total Tau, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantification: Densitometry analysis of the protein bands can be performed using software such as ImageJ to quantify the relative protein levels, normalizing to the loading control.[7]
Conclusion
References
- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|EHT5372 [dcchemicals.com]
- 3. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Carboline Compounds, Including Harmine, Inhibit DYRK1A and Tau Phosphorylation at Multiple Alzheimer's Disease-Related Sites | PLOS One [journals.plos.org]
- 5. Inhibition of DYRK1A, via histone modification, promotes cardiomyocyte cell cycle activation and cardiac repair after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of EHT 5372 and INDY Series Inhibitors for Neurodegenerative Disease and Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental protocols of two prominent DYRK1A inhibitors.
This guide provides a comprehensive comparative analysis of EHT 5372 and the INDY series of inhibitors, both potent antagonists of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a critical therapeutic target implicated in the pathology of Alzheimer's disease, Down syndrome, and certain cancers, such as glioblastoma.[1] This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes relevant signaling pathways and workflows to aid researchers in selecting the appropriate inhibitor for their studies.
Performance and Quantitative Data Summary
This compound and INDY are both highly potent, ATP-competitive inhibitors of DYRK1A and DYRK1B.[2][3] this compound, a methyl 9-anilinothiazolo[5,4-f]quinazoline-2-carbimidate, demonstrates exceptional potency with a sub-nanomolar IC50 value for DYRK1A.[2] INDY, a benzothiazole derivative, also exhibits strong inhibition in the sub-micromolar range.[3] The following tables summarize the key quantitative data for a direct comparison of their inhibitory activities.
| Inhibitor | Target Kinase | IC50 | Ki | Reference |
| This compound | DYRK1A | 0.22 nM | Not Reported | [2] |
| DYRK1B | 0.28 nM | Not Reported | [2] | |
| DYRK2 | 10.8 nM | Not Reported | [2] | |
| CLK1 | 22.8 nM | Not Reported | [2] | |
| GSK-3α | 7.44 nM | Not Reported | [2] | |
| GSK-3β | 221 nM | Not Reported | [2] | |
| INDY | DYRK1A | 0.24 µM | 0.18 µM | [3] |
| DYRK1B | 0.23 µM | Not Reported | [1] |
Table 1: Comparative Inhibitory Potency (IC50 and Ki values) of this compound and INDY against DYRK family kinases and other relevant kinases.
| Inhibitor | Cellular Assay | Effect | IC50 | Reference |
| This compound | Tau Phosphorylation (pS396) | Dose-dependent reduction | 1.7 µM | [4] |
| Aβ Production | Dose-dependent reduction | 1.06 µM | [4] | |
| INDY | Tau Phosphorylation | Mild inhibition at 3 µM, near complete at 30 µM | Not Determined | [1] |
| Glioblastoma Self-Renewal | Sharp reduction | Not Determined | [3] |
Table 2: Comparative Cellular Activity of this compound and INDY.
Signaling Pathways
Both this compound and INDY exert their effects by inhibiting DYRK1A, a kinase that plays a crucial role in multiple signaling pathways implicated in disease. In the context of Alzheimer's disease, DYRK1A-mediated hyperphosphorylation of Tau protein contributes to the formation of neurofibrillary tangles, a hallmark of the disease.[1] DYRK1A also phosphorylates the amyloid precursor protein (APP), influencing the production of amyloid-beta (Aβ) peptides.[5] In glioblastoma, DYRK1A has been shown to regulate the self-renewal of glioblastoma stem cells.[3][6]
Caption: DYRK1A Signaling in Alzheimer's and Glioblastoma.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in the literature for this compound and INDY.
In Vitro Kinase Assay (DYRK1A Inhibition)
This protocol is a generalized representation based on common non-radioactive ELISA-based kinase assays.[7]
-
Reagent Preparation:
-
Prepare a solution of recombinant human DYRK1A protein in kinase reaction buffer.
-
Prepare a solution of a DYRK1A substrate (e.g., a synthetic peptide like DYRKtide, or a protein fragment like dynamin 1a) in kinase reaction buffer.
-
Prepare a stock solution of the inhibitor (this compound or INDY) in DMSO and create a serial dilution in kinase reaction buffer.
-
Prepare an ATP solution in kinase reaction buffer. The final concentration should be close to the Km of ATP for DYRK1A if known, or a standard concentration (e.g., 10-100 µM).
-
Prepare a phosphospecific primary antibody that recognizes the phosphorylated substrate and a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Assay Procedure:
-
Add the DYRK1A enzyme solution to the wells of a microplate.
-
Add the serially diluted inhibitor solutions to the wells.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution to the wells.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Coat a separate ELISA plate with a capture antibody against the substrate.
-
Transfer the reaction mixture to the coated ELISA plate and incubate to allow the substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phosphospecific primary antibody and incubate.
-
Wash the plate and add the enzyme-conjugated secondary antibody.
-
Wash the plate and add a colorimetric or chemiluminescent substrate for the enzyme.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: In Vitro DYRK1A Kinase Assay Workflow.
Cell-Based Tau Phosphorylation Assay
This protocol is a generalized representation based on common cell-based assays for Tau phosphorylation.[8][9]
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells, or primary neurons) in appropriate media. For some models, cells may be transfected to overexpress Tau or DYRK1A.
-
Seed the cells in multi-well plates and allow them to adhere and grow.
-
Treat the cells with various concentrations of the inhibitor (this compound or INDY) or DMSO as a vehicle control.
-
Incubate the cells for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., anti-pS396-Tau) and a primary antibody for total Tau as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated Tau and total Tau using densitometry software.
-
Normalize the phosphorylated Tau signal to the total Tau signal for each sample.
-
Calculate the percentage of inhibition of Tau phosphorylation for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.
-
Conclusion
Both this compound and the INDY inhibitor are valuable research tools for investigating the role of DYRK1A in various diseases. This compound stands out for its exceptional potency, making it a highly selective tool for in vitro studies. INDY, while less potent, has demonstrated clear efficacy in cellular models of both neurodegeneration and cancer. The choice between these inhibitors will depend on the specific experimental context, including the desired potency, the cellular model being used, and the specific research question being addressed. The provided data and protocols should serve as a valuable resource for researchers designing and interpreting experiments with these important DYRK1A inhibitors.
References
- 1. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tau Hyperphosphorylation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. DYRK1A Negatively Regulates CDK5-SOX2 Pathway and Self-Renewal of Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 6. JCI - Inhibition of DYRK1A destabilizes EGFR and reduces EGFR-dependent glioblastoma growth [jci.org]
- 7. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A high-throughput screening assay for determining cellular levels of total tau protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of EHT 5372: A Guide for Laboratory Professionals
EHT 5372, a potent inhibitor of DYRK family kinases, requires careful handling and disposal to ensure personnel safety and environmental protection. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound, in accordance with safety data sheet recommendations.
Chemical and Safety Data Overview
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to safety protocols is crucial to mitigate risks. The following table summarizes key chemical and safety information for this compound.
| Property | Value | Reference |
| CAS Number | 1425945-63-6 | [1][2] |
| Molecular Formula | C17H11Cl2N5OS | [1] |
| Molecular Weight | 403.0 g/mol | [2] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [1] |
Proper Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant" [1]. This ensures that the compound is managed by professionals equipped to handle and neutralize hazardous chemical waste, thereby preventing environmental contamination.
Experimental Workflow for Disposal:
The following diagram outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.
Handling and Storage Recommendations
Proper handling and storage are critical precursors to safe disposal.
-
Handling : Avoid inhalation, and contact with eyes and skin. Use personal protective equipment (PPE) as required. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product[1].
-
Storage : Keep containers tightly sealed in a cool, well-ventilated area. Store the powder at -20°C and solutions at -80°C for long-term stability[1][3]. Stock solutions in tightly sealed vials at -20°C are generally usable for up to one month[2].
Emergency Procedures
In the event of accidental exposure or spillage:
-
If Swallowed : Call a POISON CENTER or doctor/physician if you feel unwell and rinse your mouth[1].
-
Spillage : Collect spillage to prevent it from entering drains or waterways[1]. Use appropriate personal protective equipment and avoid breathing vapors, mist, dust, or gas[1].
By adhering to these procedures, laboratory professionals can handle and dispose of this compound in a manner that prioritizes safety and environmental responsibility.
References
Personal protective equipment for handling EHT 5372
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of EHT 5372, a potent and selective inhibitor of the DYRK1A kinase. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles with side-shields | Must be worn at all times in the laboratory where this compound is handled to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator should be used. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are vital to maintain the stability and efficacy of this compound.
Handling:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with eyes and skin.
-
Use only in areas with appropriate exhaust ventilation.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed vial.
-
For long-term storage, keep at -20°C for up to 24 months.
-
Stock solutions should be prepared fresh. If storage is necessary, aliquot and store in tightly sealed vials at -20°C for up to one month.[1]
-
Before use, allow the product to equilibrate to room temperature for at least one hour.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains, water courses, or the soil.
Experimental Protocols
The following are key experimental protocols adapted from the foundational research on this compound.
In Vitro Kinase Assay
This protocol is to determine the inhibitory activity of this compound on DYRK1A.
Materials:
-
Recombinant DYRK1A enzyme
-
DYRKtide substrate peptide
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
This compound (various concentrations)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a reaction mixture containing the DYRK1A enzyme and kinase buffer.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the DYRKtide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of product formed using a suitable detection method.
-
Calculate the IC50 value of this compound from the dose-response curve.
Cellular Assays for Tau Phosphorylation and Aβ Production
These protocols assess the effect of this compound on Alzheimer's disease-related pathologies in a cellular context.[2][3]
Cell Culture:
-
Use a suitable cell line, such as HEK293 cells, that can be engineered to overexpress Tau and/or Amyloid Precursor Protein (APP).
Treatment:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
Analysis of Tau Phosphorylation:
-
Lyse the cells and collect the protein extracts.
-
Perform Western blot analysis using antibodies specific for phosphorylated forms of Tau (e.g., pS396) and total Tau.
-
Quantify the band intensities to determine the effect of this compound on Tau phosphorylation.
Analysis of Aβ Production:
-
Collect the cell culture medium.
-
Measure the levels of Aβ peptides (e.g., Aβ40 and Aβ42) using an enzyme-linked immunosorbent assay (ELISA).
-
Normalize the Aβ levels to the total protein concentration of the cell lysates.
Signaling Pathway
This compound is a potent inhibitor of DYRK1A, a kinase implicated in the pathology of Alzheimer's disease. The diagram below illustrates the signaling pathway affected by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
